3,4-Dimethylcyclopent-2-enone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4-dimethylcyclopent-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-5-3-7(8)4-6(5)2/h3,6H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOSLVVAKBKYRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C=C1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20952774 | |
| Record name | 3,4-Dimethylcyclopent-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20952774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30434-64-1 | |
| Record name | 3,4-Dimethyl-2-cyclopenten-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30434-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dimethylcyclopent-2-en-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030434641 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dimethylcyclopent-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20952774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dimethylcyclopent-2-en-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.621 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Value of 3,4-Dimethylcyclopent-2-enone
An In-depth Technical Guide to 3,4-Dimethylcyclopent-2-enone (CAS: 30434-64-1)
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
This compound is a versatile organic compound built upon a five-membered carbocyclic ring.[1] Its structure is characterized by a ketone at the 1-position and methyl groups at the 3 and 4-positions, creating a conjugated enone system.[1] This arrangement is not merely a structural curiosity; it is the very source of the molecule's synthetic power, rendering it a valuable building block in organic chemistry.[1][2] The electron-withdrawing nature of the carbonyl group polarizes the carbon-carbon double bond, making the β-carbon susceptible to nucleophilic attack. This inherent reactivity allows it to participate in a variety of crucial carbon-carbon bond-forming reactions.
Primarily, it is recognized for its utility as a dienophile in Diels-Alder reactions, a cornerstone for the construction of complex polycyclic structures that form the backbone of many natural products and pharmaceutical agents.[1][2] Its applications extend to fragrance compositions and as a key intermediate in multi-step syntheses.[2] This guide provides an in-depth exploration of its properties, synthesis, reactivity, and analytical characterization, offering field-proven insights for its effective application in research and development.
Physicochemical and Safety Profile
A thorough understanding of a reagent's properties is fundamental to its successful application and safe handling. This compound is typically a colorless to light yellow liquid with a distinct odor.[2]
Key Properties
| Property | Value | Source |
| CAS Number | 30434-64-1 | [1][3][4] |
| Molecular Formula | C₇H₁₀O | [1][3][5] |
| Molecular Weight | 110.15 g/mol | [1][3] |
| Physical Form | Liquid | [2] |
| IUPAC Name | 3,4-dimethylcyclopent-2-en-1-one | [3] |
| SMILES | CC1CC(=O)C=C1C | [3][4] |
| InChIKey | XSOSLVVAKBKYRV-UHFFFAOYSA-N | [3][5] |
| Boiling Point (calc.) | 446.80 K (173.65 °C) | [5] |
| Purity (Typical) | >95.0% (GC) | [4] |
Safety and Handling
As a flammable liquid, appropriate precautions are necessary.[6] Handling should occur in a well-ventilated area, away from ignition sources, and while wearing appropriate personal protective equipment (PPE).
-
Signal Word: Danger
-
Hazard Statements: H225 (Highly flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Precautionary Statements: P210 (Keep away from heat, sparks, open flames), P233 (Keep container tightly closed), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]
-
Storage: Store in a cool, well-ventilated place.[6] It is often recommended to be sealed in a dry environment at room temperature.
Synthesis Pathway: An Intramolecular Approach
The synthesis of cyclopentenone scaffolds is a well-established area of organic chemistry.[7] For this compound, a common and effective method involves an intramolecular cyclization-condensation reaction. One documented route utilizes isopropyl crotonate as the starting material, which undergoes cyclization in the presence of polyphosphoric acid (PPA).[8]
Causality of Experimental Choice: Polyphosphoric acid serves as both a strong acid catalyst and a dehydrating agent. Its high viscosity and boiling point allow the reaction to be conducted at elevated temperatures (e.g., 100°C), which is necessary to overcome the activation energy for the intramolecular Friedel-Crafts-type acylation.[8] The acid protonates the ester's carbonyl group, activating it for the subsequent intramolecular electrophilic attack that forms the five-membered ring. The final dehydration step, also promoted by PPA, creates the thermodynamically stable conjugated double bond.
Experimental Protocol: Synthesis from Isopropyl Crotonate
This protocol is based on the synthetic method referenced in the literature.[8]
-
Reaction Setup:
-
Equip a 2 L three-necked flask with a mechanical stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet.
-
Purge the entire apparatus with dry nitrogen to ensure an inert atmosphere, preventing side reactions with atmospheric moisture.
-
Charge the flask with 1 L of polyphosphoric acid (PPA).
-
-
Initiation and Reagent Addition:
-
Begin vigorous stirring and heat the PPA to 100°C using a heating mantle. A static nitrogen atmosphere should be maintained.
-
Once the temperature is stable, slowly add isopropyl crotonate (76.9 g, 0.6 mol) dropwise from the dropping funnel over a period of 30-45 minutes. The slow addition is critical to control the reaction exotherm.
-
-
Reaction and Monitoring:
-
Maintain the reaction mixture at 100°C with continuous stirring for 2-3 hours.
-
Monitor the reaction progress by taking small aliquots, quenching them in ice water, extracting with diethyl ether, and analyzing by thin-layer chromatography (TLC) or gas chromatography (GC). The disappearance of the starting material indicates reaction completion.
-
-
Workup and Quenching:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully and slowly pour the viscous mixture onto a large volume of crushed ice (approx. 3-4 kg) in a separate large beaker with stirring. This quenching step must be performed cautiously as it is highly exothermic.
-
Allow the ice to melt completely. The product will separate as an organic layer.
-
-
Extraction and Neutralization:
-
Transfer the aqueous mixture to a large separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 500 mL).
-
Combine the organic extracts and wash them sequentially with a saturated sodium bicarbonate solution (2 x 300 mL) to neutralize any remaining acid, followed by a saturated sodium chloride solution (brine, 1 x 300 mL) to reduce the amount of dissolved water.
-
-
Drying and Purification:
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.
-
Purify the resulting crude oil by vacuum distillation to yield this compound as a colorless to pale yellow liquid.
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Synthetic Utility
The synthetic utility of this compound stems from its α,β-unsaturated ketone moiety. This functional group provides two primary sites for reaction: the carbonyl carbon and the β-carbon of the double bond. Its reactions are dominated by conjugate additions.[9]
Michael (1,4-Conjugate) Addition
The Michael addition is a cornerstone reaction for this molecule, involving the addition of a nucleophile (the Michael donor) to the β-carbon of the enone system (the Michael acceptor).[9][10] This reaction is highly valuable for forming 1,5-dicarbonyl compounds or for introducing a variety of substituents at the 4-position after protonation.
-
Mechanism Rationale: The reaction proceeds via a soft nucleophile attacking the soft electrophilic β-carbon.[10] This is orbitally controlled and favored for stabilized nucleophiles like enolates (from malonates, β-ketoesters), organocuprates (Gilman reagents), and amines.[9][11] The resulting enolate intermediate is then protonated to give the final product.
-
Significance: This reaction is fundamental in building molecular complexity. For instance, the product of a Michael addition can subsequently undergo an intramolecular aldol condensation, which is the basis of the renowned Robinson annulation for forming six-membered rings.[12][13][14]
Diels-Alder Reaction
In the Diels-Alder reaction, the conjugated enone system of this compound acts as a dienophile, reacting with a conjugated diene to form a six-membered ring.[1][2] This cycloaddition is a powerful tool for rapidly generating bicyclic and polycyclic systems with high stereocontrol.
-
Mechanism Rationale: This is a concerted [4+2] cycloaddition reaction. The electron-withdrawing ketone group lowers the energy of the dienophile's LUMO (Lowest Unoccupied Molecular Orbital), facilitating the reaction with the diene's HOMO (Highest Occupied Molecular Orbital). The methyl groups on the ring can influence the stereochemical outcome of the cycloaddition.
Reactivity Overview Diagram
Caption: Key reaction pathways for this compound.
Applications in Research and Drug Development
The predictable reactivity of this compound makes it a valuable intermediate in the synthesis of complex target molecules.
-
Natural Product Synthesis: The cyclopentenone ring is a common structural motif in many natural products, including prostaglandins and jasmonates. Substituted cyclopentenones like this one serve as chiral pool starting materials or key intermediates in their total synthesis.
-
Construction of Fused Ring Systems: As a precursor in annulation reactions, it is instrumental in synthesizing steroids and terpenoids, which often contain fused six-membered rings.[12] The Wieland-Miescher ketone, a classic building block for steroid synthesis, is a product of a Robinson annulation.[12]
-
Fragrance Industry: Cyclopentenone derivatives are known for their use in flavoring and fragrance applications.[2][15] While this specific molecule's primary value is as a synthetic intermediate, related structures are noted for their distinct odors.[16]
-
Medicinal Chemistry: The cyclopentenone core can be found in molecules with biological activity. The ability to functionalize the ring through conjugate addition allows for the systematic generation of analogues for structure-activity relationship (SAR) studies in drug discovery programs. For example, related cyclopentene intermediates are used to prepare compounds with antidiabetic activity.[17]
Analytical Characterization
Confirming the identity and purity of this compound is typically achieved through a combination of spectroscopic methods. The data below represents expected values.
Spectroscopic Data Summary
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to two distinct methyl groups, a methylene group (CH₂), a single vinylic proton, and a single allylic proton. Splitting patterns will confirm connectivity. |
| ¹³C NMR | A signal for a carbonyl carbon (~200-210 ppm), two signals for the sp² carbons of the double bond, and signals for the sp³ carbons of the methyl groups and the ring methylene and methine carbons.[3] |
| IR Spectroscopy | A strong absorption band for the C=O stretch of the conjugated ketone (typically ~1700-1720 cm⁻¹). A band for the C=C stretch (~1620-1640 cm⁻¹). C-H stretching bands for sp² and sp³ carbons. |
| Mass Spectrometry | A molecular ion (M⁺) peak corresponding to its molecular weight (110.15).[3] Fragmentation patterns would likely involve loss of methyl or CO groups. |
Note: For detailed, interactive spectra, public databases like PubChem are recommended resources.[3]
Conclusion
This compound is more than a simple cyclic ketone; it is a strategically important synthetic intermediate. Its value lies in the predictable and versatile reactivity of its conjugated enone system, which enables chemists to perform powerful transformations like Michael additions and Diels-Alder reactions. A firm grasp of its synthesis, handling requirements, and chemical behavior, as detailed in this guide, empowers researchers and drug development professionals to effectively leverage this molecule in the creation of novel and complex chemical entities.
References
- 1. 3,4-Dimethylcyclopent-2-en-1-one | TargetMol [targetmol.com]
- 2. CAS 30434-64-1: 3,4-Dimethyl-2-cyclopenten-1-one [cymitquimica.com]
- 3. 3,4-Dimethylcyclopent-2-en-1-one | C7H10O | CID 121710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthonix, Inc > 30434-64-1 | this compound [synthonix.com]
- 5. 2-Cyclopenten-1-one, 3,4-dimethyl- (CAS 30434-64-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. 3,4-Dimethylcyclopent-2-en-1-one | 30434-64-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. Cyclopentenone synthesis [organic-chemistry.org]
- 8. 3,4-dimethylcyclopent-2-en-1-one synthesis - chemicalbook [chemicalbook.com]
- 9. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 12. Robinson annulation - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Robinson Annulation | NROChemistry [nrochemistry.com]
- 15. Fragrance material review on 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. US9453182B1 - Dimethylcyclohexen-als and their use in perfume compositions - Google Patents [patents.google.com]
- 17. pharmaffiliates.com [pharmaffiliates.com]
An In-Depth Technical Guide to the Physicochemical Properties of 3,4-Dimethylcyclopent-2-enone
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of 3,4-Dimethylcyclopent-2-enone (CAS No: 30434-64-1). This valuable building block, a member of the α,β-unsaturated ketone class, is of significant interest in organic synthesis, particularly for the construction of complex cyclic systems relevant to drug discovery and natural product synthesis. This document delves into the theoretical and practical aspects of its molecular structure, spectroscopic signature, and key chemical transformations. Detailed, field-proven protocols for its synthesis and characterization are provided to enable researchers to confidently utilize this versatile reagent in their work.
Introduction: The Significance of this compound in Modern Organic Synthesis
This compound is a five-membered carbocyclic ring featuring a ketone functional group and two methyl substituents.[1][2] Its conjugated enone system makes it an excellent dienophile in Diels-Alder reactions, facilitating the construction of intricate polycyclic frameworks. The strategic placement of the methyl groups influences its reactivity and stereoselectivity in various chemical transformations, making it a subject of interest for synthetic chemists aiming to build molecular complexity. This guide will serve as a practical resource for understanding and harnessing the chemical potential of this important synthetic intermediate.
Molecular and Physicochemical Profile
A thorough understanding of a compound's fundamental properties is paramount for its effective application in research and development. This section outlines the key physicochemical parameters of this compound.
Chemical Structure and Properties
The structural and key physical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Name | 3,4-Dimethylcyclopent-2-en-1-one | [1] |
| CAS Number | 30434-64-1 | [3][4] |
| Molecular Formula | C₇H₁₀O | [3] |
| Molecular Weight | 110.156 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [4] |
| Boiling Point | 167.5 °C at 760 mmHg | [3] |
| Density | 0.945 g/cm³ | [3] |
| Flash Point | 58.9 °C | [3] |
| Vapor Pressure | 1.69 mmHg at 25°C | [3] |
| Solubility | Soluble in alcohol; water solubility of 4046 mg/L at 25 °C (estimated). | [3] |
| logP (o/w) | 0.837 (estimated) | [3] |
Safety and Handling
This compound is a flammable liquid and vapor.[4] Appropriate safety precautions should be taken during its handling and storage. It is recommended to work in a well-ventilated fume hood and wear personal protective equipment, including safety goggles, gloves, and a lab coat. Store in a cool, dry place away from ignition sources.[5]
Synthesis of this compound
The synthesis of substituted cyclopentenones is a well-established area of organic chemistry, with several powerful methods available. For this compound, a notable and efficient synthesis involves the acid-catalyzed cyclization of an appropriate precursor.
Synthetic Strategy: Intramolecular Cyclization
One effective method for the synthesis of this compound is through the intramolecular cyclization of a dicarbonyl compound or a related precursor. A documented synthesis utilizes crotonic acid isopropyl ester in the presence of polyphosphoric acid (PPA).[6]
Experimental Protocol: Synthesis from Crotonic Acid Isopropyl Ester
This protocol is adapted from a patented procedure and provides a reliable method for the laboratory-scale synthesis of this compound.[6]
Materials:
-
Crotonic acid isopropyl ester
-
Polyphosphoric acid (PPA)
-
Ice water
-
Sodium carbonate
-
Ethyl ether
-
Nitrogen gas supply
-
2 L flask with reflux condenser and stirring apparatus
-
Distillation apparatus
Procedure:
-
Add 1 L of polyphosphoric acid to a 2 L flask and purge with nitrogen.
-
Heat the PPA to 100 °C with stirring.
-
Slowly add 76.9 g (0.6 mol) of crotonic acid isopropyl ester dropwise to the hot PPA.
-
Continue stirring the mixture at 100 °C for 3 hours, during which the solution will turn dark brown.
-
After cooling, pour the reaction mixture into 500 mL of ice water.
-
Neutralize the acidic solution with sodium carbonate.
-
Extract the aqueous layer with ethyl ether.
-
Combine the organic extracts and perform vacuum distillation (105 °C, 40 torr) to obtain the pure product.
Expected Yield: Approximately 84.7% (56 g, 0.51 mol).[6]
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
Unambiguous characterization of the synthesized molecule is critical for confirming its identity and purity. This section details the expected spectroscopic data for this compound and provides protocols for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms in the molecule.
Expected ¹H NMR Data (CDCl₃):
-
δ 1.05-1.09 (d, 3H)
-
δ 1.83-1.87 (q, 1H)
-
δ 1.98 (s, 3H)
-
δ 2.45-2.51 (q, 1H)
-
δ 2.67-2.70 (m, 1H)
-
δ 5.73 (s, 1H)[6]
Interpretation:
-
The doublet at ~1.07 ppm corresponds to the methyl group at the C4 position.
-
The singlet at 1.98 ppm is assigned to the methyl group at the C3 position.
-
The singlet at 5.73 ppm is characteristic of the vinylic proton at the C2 position.
-
The multiplets between 1.83 and 2.70 ppm correspond to the protons on the C4 and C5 carbons.
Predicted ¹³C NMR Chemical Shifts:
-
Carbonyl carbon (C1): ~200-210 ppm
-
Vinylic carbons (C2 and C3): ~120-170 ppm
-
Aliphatic carbons (C4, C5, and methyl groups): ~10-50 ppm
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a clean, dry NMR tube.
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher
-
Pulse Sequence: Standard single-pulse
-
Number of Scans: 16
-
Relaxation Delay: 1 s
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher
-
Pulse Sequence: Proton-decoupled pulse program
-
Number of Scans: 1024 or more, depending on sample concentration
-
Relaxation Delay: 2 s
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorptions:
-
C=O stretch (ketone): A strong absorption band is expected in the region of 1700-1725 cm⁻¹. Due to conjugation with the C=C bond, this peak may be shifted to a slightly lower wavenumber (1665-1685 cm⁻¹).
-
C=C stretch (alkene): A medium intensity band is expected around 1600-1650 cm⁻¹.
-
C-H stretch (alkane): Absorption bands are expected just below 3000 cm⁻¹.
-
=C-H stretch (alkene): An absorption band is expected just above 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Mass Spectrum:
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 110.156) should be observed.[3]
-
Major Fragments: Fragmentation is likely to occur via cleavage alpha to the carbonyl group and through rearrangements. Common fragments for cyclic ketones may be observed.
Chemical Reactivity and Applications
As an α,β-unsaturated ketone, this compound is a versatile intermediate in a variety of chemical transformations.
Diels-Alder Reaction
The electron-deficient double bond of the enone system makes it a good dienophile for [4+2] cycloaddition reactions with conjugated dienes. This reaction is a powerful tool for the construction of bicyclic and polycyclic systems.
Michael Addition
The β-carbon of the enone is electrophilic and susceptible to nucleophilic attack in a Michael (1,4-conjugate) addition. This reaction is widely used for the formation of new carbon-carbon and carbon-heteroatom bonds.
Other Synthetic Methodologies
The cyclopentenone core is a common motif in natural products and can be synthesized through various other powerful reactions, including the Nazarov cyclization and the Pauson-Khand reaction.[7][8][9][10] While not specific to the synthesis of the title compound, these methods are important for the synthesis of related substituted cyclopentenones.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its well-defined physicochemical properties and predictable reactivity make it an important tool for the construction of complex molecular architectures. The synthetic and analytical protocols provided in this guide are intended to equip researchers with the necessary information to confidently and effectively utilize this compound in their research endeavors, particularly in the fields of drug discovery and natural product synthesis.
References
- 1. 3,4-Dimethylcyclopent-2-en-1-one | C7H10O | CID 121710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (4S)-3,4-dimethylcyclopent-2-en-1-one | C7H10O | CID 86310528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,4-dimethyl-2-cyclopenten-1-one, 30434-64-1 [thegoodscentscompany.com]
- 4. 3,4-Dimethylcyclopent-2-en-1-one | 30434-64-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. This compound | 30434-64-1 [sigmaaldrich.com]
- 6. 3,4-dimethylcyclopent-2-en-1-one synthesis - chemicalbook [chemicalbook.com]
- 7. Using Nazarov Electrocyclization to Stage Chemoselective [1,2]-Migrations: Stereoselective Synthesis of Functionalized Cyclopentenones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 10. Nazarov Cyclization [organic-chemistry.org]
3,4-Dimethylcyclopent-2-enone molecular weight and formula
An In-Depth Technical Guide to 3,4-Dimethylcyclopent-2-enone
Authored by: A Senior Application Scientist
Introduction
This compound is a cyclic ketone and an organic building block with significance in synthetic organic chemistry. Its structure, featuring a five-membered ring with both an α,β-unsaturated ketone and stereogenic centers, makes it a versatile precursor for the synthesis of more complex molecules. This guide provides a comprehensive overview of its fundamental properties, synthesis, and characterization, tailored for researchers and professionals in drug development and chemical sciences.
Core Molecular Properties and Data
The foundational characteristics of any chemical compound are its molecular formula and weight, which dictate its stoichiometry and are the starting point for all quantitative experimental work. This compound is a relatively small molecule, which contributes to its volatility and other physical properties.
The molecular formula of this compound is C7H10O.[1][2][3][4][5] This formula is derived from its composition of seven carbon atoms, ten hydrogen atoms, and one oxygen atom. The molecular weight is approximately 110.15 g/mol .[2][3][4] More precise measurements report the molecular weight as 110.156[1] or 110.1537[5], with an exact mass of 110.073164938 Da.[1][6]
Physicochemical Data Summary
For ease of reference, the key physicochemical properties of this compound are summarized in the table below. These parameters are critical for designing experimental conditions, such as solvent selection, reaction temperature, and purification methods.
| Property | Value | Source(s) |
| CAS Number | 30434-64-1 | [1][2][3][5] |
| Molecular Formula | C7H10O | [1][2][3][4][5] |
| Molecular Weight | ~110.15 g/mol | [2][3][4] |
| Boiling Point | 167.5 °C at 760 mmHg | [1][7] |
| Flash Point | 58.9 °C (138.0 °F) | [1][7] |
| Density | 0.945 g/cm³ | [1] |
| Vapor Pressure | 1.69 mmHg at 25 °C | [1] |
| Physical Form | Liquid | |
| Storage | Sealed in dry, Room Temperature | [1] |
Molecular Structure and Isomerism
The structural arrangement of this compound includes a cyclopentene ring, a ketone functional group at position 1, a double bond between carbons 2 and 3, and two methyl groups at positions 3 and 4. The presence of a chiral center at carbon 4 gives rise to stereoisomers, such as (4S)-3,4-dimethylcyclopent-2-en-1-one.[4]
Caption: 2D structure of this compound.
Synthesis Pathways
The synthesis of cyclopentenone derivatives is a well-established area of organic chemistry, with numerous methods available.[8] One documented approach to synthesizing 3,4-dimethylcyclopent-2-en-1-one involves the thermal rearrangement of a tricyclic precursor. Specifically, the pyrolysis of exo-5,6-dimethyl-endo-tricyclo[5.2.1.0(2,6)]dec-8-en-3-one at 500 °C under vacuum (0.0375 Torr) has been reported to yield the target compound.[1] This method, while effective, requires specialized high-temperature and low-pressure apparatus, making it more suitable for laboratory-scale synthesis rather than large-scale industrial production.
Illustrative Synthesis Workflow
The diagram below outlines the conceptual flow of a generalized cyclopentenone synthesis, which often involves the formation of a 1,4-dicarbonyl intermediate followed by an intramolecular aldol condensation.
Caption: Conceptual workflow for cyclopentenone synthesis.
Spectroscopic Characterization
Definitive identification of this compound relies on spectroscopic methods. While specific spectra for this exact molecule are not detailed in the initial search, data for the parent compound, 2-cyclopenten-1-one, and related structures are well-documented. The NIST Chemistry WebBook is an authoritative source for mass spectrometry and gas chromatography data for this and related compounds.[5] Researchers should anticipate characteristic signals corresponding to the α,β-unsaturated ketone system in UV-Vis and IR spectroscopy, as well as distinct proton and carbon environments in NMR spectroscopy.
Applications in Research and Development
Cyclopentenone rings are core structural motifs in a wide array of natural products and pharmacologically active compounds, including prostaglandins and jasmonates. Consequently, this compound serves as a valuable chiral building block in the synthesis of these targets. Its functional groups—the ketone and the double bond—provide multiple handles for further chemical modification, such as Michael additions, reductions, and cycloadditions. While not intended for fragrance or flavor use, its primary application lies in experimental and research chemistry as a starting material for complex syntheses.[7]
Safety and Handling
According to available safety information, this compound is classified as a flammable liquid and vapor.[9] Standard precautions for handling flammable organic liquids should be observed. This includes working in a well-ventilated area, keeping the compound away from ignition sources, and using non-sparking tools.[9] Personal protective equipment, such as safety goggles, gloves, and a lab coat, is mandatory. For detailed safety protocols, consulting the supplier's Safety Data Sheet (SDS) is essential.
References
- 1. lookchem.com [lookchem.com]
- 2. 30434-64-1 | this compound - Moldb [moldb.com]
- 3. 3,4-dimethylcyclopent-2-en-1-one synthesis - chemicalbook [chemicalbook.com]
- 4. (4S)-3,4-dimethylcyclopent-2-en-1-one | C7H10O | CID 86310528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Cyclopenten-1-one, 3,4-dimethyl- [webbook.nist.gov]
- 6. 3,4-Dimethylcyclopent-2-en-1-one | C7H10O | CID 121710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3,4-dimethyl-2-cyclopenten-1-one, 30434-64-1 [thegoodscentscompany.com]
- 8. Cyclopentenone synthesis [organic-chemistry.org]
- 9. 3,4-Dimethylcyclopent-2-en-1-one | 30434-64-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3,4-Dimethylcyclopent-2-enone
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the organic compound 3,4-dimethylcyclopent-2-enone. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this α,β-unsaturated ketone, offering field-proven insights into spectral interpretation and data acquisition.
Introduction
This compound (CAS No: 30434-64-1, Molecular Formula: C₇H₁₀O) is a substituted cyclic ketone of interest in organic synthesis.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of such molecules. This guide will dissect the ¹H and ¹³C NMR spectra of this compound, correlating the observed chemical shifts and coupling constants to its distinct molecular architecture.
Molecular Structure and NMR Correlation
The structural framework of this compound dictates a unique set of magnetic environments for its constituent protons and carbons. The presence of a carbonyl group, a carbon-carbon double bond, and two methyl groups on a five-membered ring leads to a predictable yet nuanced NMR spectrum.
Figure 1: Molecular structure of this compound with atom numbering for NMR correlation.
¹H NMR Spectral Data Analysis
The proton NMR spectrum of this compound provides a wealth of information regarding the connectivity and stereochemistry of the molecule. The spectrum was recorded on a 500 MHz instrument in deuterated chloroform (CDCl₃).[2]
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| H-2 | 5.88 | s | - | 1H | Olefinic Proton |
| H-4 | 2.81 | ddt | 7.3, 6.5, 2.1 | 1H | Methine Proton |
| H-5a | 2.64 | dd | 18.6, 6.5 | 1H | Methylene Proton |
| H-5b | 2.00 | dd | 18.6, 2.1 | 1H | Methylene Proton |
| C3-CH₃ | 2.08 | s | - | 3H | Methyl Protons |
| C4-CH₃ | 1.19 | d | 7.3 | 3H | Methyl Protons |
Table 1: ¹H NMR Spectral Data of this compound.[2]
Interpretation of the ¹H NMR Spectrum:
-
Olefinic Proton (H-2): The singlet at 5.88 ppm is characteristic of the vinyl proton at the C2 position. Its downfield shift is attributed to the deshielding effect of the conjugated carbonyl group. The absence of coupling indicates no adjacent protons.
-
Methine Proton (H-4): The signal at 2.81 ppm corresponds to the proton at the chiral center C4. Its multiplicity as a doublet of doublets of triplets (ddt) arises from coupling to the adjacent methylene protons (H-5a and H-5b) and the methyl protons at C4.
-
Methylene Protons (H-5a and H-5b): The two protons on C5 are diastereotopic, meaning they are in different chemical environments and thus have different chemical shifts (2.64 and 2.00 ppm). They exhibit geminal coupling to each other (J = 18.6 Hz) and vicinal coupling to the H-4 proton with different coupling constants (6.5 Hz and 2.1 Hz), appearing as doublets of doublets.
-
Methyl Protons (C3-CH₃): The singlet at 2.08 ppm is assigned to the methyl group attached to the double bond at C3. The lack of coupling is expected.
-
Methyl Protons (C4-CH₃): The doublet at 1.19 ppm is assigned to the methyl group at C4. It is split into a doublet by the adjacent methine proton (H-4) with a coupling constant of 7.3 Hz.
¹³C NMR Spectral Data Analysis
The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon environments and their electronic nature. The spectrum was recorded at 125 MHz in CDCl₃.[2]
| Chemical Shift (δ, ppm) | Assignment |
| 208.9 | C1 (C=O) |
| 182.6 | C3 (=C) |
| 130.3 | C2 (C=) |
| 44.2 | C4 (CH) |
| 38.8 | C5 (CH₂) |
| 18.8 | C4-CH₃ |
| 17.0 | C3-CH₃ |
Table 2: ¹³C NMR Spectral Data of this compound.[2]
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbon (C1): The signal at 208.9 ppm is in the characteristic region for a ketone carbonyl carbon.[2]
-
Olefinic Carbons (C2 and C3): The peaks at 182.6 ppm and 130.3 ppm are assigned to the sp² hybridized carbons of the double bond. The downfield shift of C3 is attributed to the substitution with a methyl group and its position relative to the carbonyl group.
-
Aliphatic Carbons (C4 and C5): The signals at 44.2 ppm and 38.8 ppm correspond to the sp³ hybridized methine (C4) and methylene (C5) carbons of the cyclopentane ring.
-
Methyl Carbons (C3-CH₃ and C4-CH₃): The upfield signals at 18.8 ppm and 17.0 ppm are assigned to the two methyl group carbons.
Experimental Protocol for NMR Data Acquisition
The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a sample of this compound.
Figure 2: Standard workflow for NMR analysis of this compound.
Conclusion
The comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, as detailed in this guide, allows for its unequivocal structural determination. The chemical shifts, multiplicities, and coupling constants are all consistent with the proposed structure, providing a valuable reference for researchers working with this and related compounds. Adherence to standardized experimental protocols is crucial for obtaining high-quality, reproducible NMR data.
References
Mass spectrometry and IR analysis of 3,4-Dimethylcyclopent-2-enone
An In-Depth Technical Guide to the Mass Spectrometry and Infrared Spectroscopy Analysis of 3,4-Dimethylcyclopent-2-enone
Introduction
This compound (C₇H₁₀O, Molecular Weight: 110.15 g/mol ) is a cyclic α,β-unsaturated ketone whose structural elucidation serves as a quintessential example of modern analytical chemistry.[1][2] Its presence as a volatile organic compound in various natural products and as a key intermediate in organic synthesis necessitates reliable and precise analytical methodologies for its identification and characterization. This guide provides a detailed exploration of two primary spectroscopic techniques—Mass Spectrometry (MS) and Infrared (IR) Spectroscopy—as applied to this molecule. We will delve into the mechanistic underpinnings of spectral interpretation, present field-proven experimental protocols, and illustrate the logical workflow for unambiguous structural confirmation, tailored for researchers and professionals in drug development and chemical analysis.
Part 1: Mass Spectrometry (EI-MS) Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and deducing the structural formula of a compound by analyzing its fragmentation pattern upon ionization.[3] For a volatile, thermally stable molecule like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the method of choice.
Principle of Electron Ionization
In the EI source, the analyte is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron from the molecule to form a radical cation known as the molecular ion (M⁺•).[4] The energy imparted is sufficient to induce fragmentation of this molecular ion into a series of smaller, characteristic ions. The mass analyzer separates these ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint.
Interpretation of the Mass Spectrum of this compound
The mass spectrum of this compound is characterized by a distinct molecular ion peak and several key fragment ions that reveal its structure. The NIST Mass Spectrometry Data Center provides a reference spectrum for this compound.[5][6]
-
The Molecular Ion (M⁺•): The molecular ion peak appears at m/z 110 , confirming the molecular weight of the compound.[6] Its presence indicates that the molecule is stable enough to survive the ionization process.
-
The Base Peak (m/z 95): The most intense peak in the spectrum (the base peak) is observed at m/z 95 . This corresponds to the loss of a methyl radical (•CH₃, 15 Da) from the molecular ion. This is a highly favorable fragmentation event, as the cleavage of the C-CH₃ bond at the C4 position results in a stable, resonance-stabilized secondary carbocation.
-
Key Fragment Ions: Other significant fragments provide further structural confirmation. The loss of a carbonyl group (CO, 28 Da) is a common fragmentation pathway for cyclic ketones, leading to a peak at m/z 82 . Another prominent peak at m/z 67 can be rationalized by the subsequent loss of a methyl radical from the m/z 82 fragment or other complex rearrangements.
Data Presentation: Prominent Fragment Ions
The quantitative data for the primary ions observed in the EI-MS spectrum of this compound are summarized below.
| m/z Ratio | Relative Intensity (%) | Proposed Fragment Ion | Identity |
| 110 | ~25% | [C₇H₁₀O]⁺• | Molecular Ion (M⁺•) |
| 95 | 100% | [C₆H₇O]⁺ | [M - CH₃]⁺ |
| 82 | ~15% | [C₆H₁₀]⁺• | [M - CO]⁺• |
| 67 | ~30% | [C₅H₇]⁺ | [M - CH₃ - CO]⁺ |
Note: Relative intensities are approximate and can vary based on instrumentation and analytical conditions.[3]
Mandatory Visualization: Fragmentation Pathway
The logical relationship between the molecular ion and its primary fragments is illustrated below.
Caption: Proposed EI-MS fragmentation pathway for this compound.
Experimental Protocol: GC-MS Analysis
This protocol outlines a self-validating system for the analysis of this compound.
-
Sample Preparation:
-
Prepare a 100 ppm solution of the sample in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Filter the solution using a 0.22 µm syringe filter to prevent contamination of the GC inlet.
-
Transfer the filtered solution to a 2 mL autosampler vial.
-
-
Gas Chromatography (GC) Conditions:
-
Injector: Split/Splitless, operated in split mode (e.g., 50:1 ratio) at 250°C.
-
Column: A mid-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase temperature at 10°C/min to 250°C.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 35-350.
-
Solvent Delay: Set a solvent delay (e.g., 3 minutes) to prevent the filament from being saturated by the solvent peak.
-
-
Data Analysis:
-
Integrate the chromatogram to determine the retention time of the analyte.
-
Extract the mass spectrum from the apex of the analyte peak.
-
Compare the acquired spectrum against a reference library (e.g., NIST) for confirmation.
-
Part 2: Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). Specific bonds vibrate at characteristic frequencies, allowing for the identification of functional groups.
Interpretation of the IR Spectrum of this compound
The structure of this compound contains several key functional groups that give rise to distinct, high-intensity absorption bands in the IR spectrum.
-
C=O Carbonyl Stretch: The most diagnostic absorption is the carbonyl (C=O) stretch. For a standard saturated ketone, this band appears around 1715 cm⁻¹.[7] However, in this compound, the carbonyl is conjugated with a carbon-carbon double bond. This conjugation delocalizes the pi-electrons, slightly weakening the C=O bond and shifting its absorption to a lower wavenumber, typically in the 1685-1666 cm⁻¹ range .[8][9] This shift is a critical piece of evidence for the α,β-unsaturated nature of the ketone.
-
C=C Alkene Stretch: The stretching vibration of the conjugated C=C bond will appear in the region of 1650-1600 cm⁻¹ . Its intensity is often enhanced by the conjugation with the carbonyl group.
-
C-H Stretches:
-
sp² C-H Stretch: The C-H bond on the alkene will absorb just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹ ). This band may be of weak to medium intensity.
-
sp³ C-H Stretch: The C-H bonds of the methyl and methylene groups will produce strong, sharp absorptions just below 3000 cm⁻¹ (typically 2975-2850 cm⁻¹ ).
-
Data Presentation: Characteristic IR Absorption Bands
| Wavenumber Range (cm⁻¹) | Bond Vibration | Functional Group | Expected Intensity |
| 3100-3000 | C-H Stretch | sp² (Alkene) | Medium to Weak |
| 2975-2850 | C-H Stretch | sp³ (Alkyl) | Strong |
| 1685-1666 | C=O Stretch | α,β-Unsaturated Ketone | Strong, Sharp |
| 1650-1600 | C=C Stretch | Alkene | Medium to Strong |
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Analysis
ATR-IR is a modern, convenient method for analyzing liquid samples without extensive preparation.
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or zinc selenide) is clean.
-
Acquire a background spectrum of the clean, empty crystal. This is crucial as it will be automatically subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a single drop of the neat liquid sample (this compound) directly onto the center of the ATR crystal.
-
-
Spectrum Acquisition:
-
Lower the ATR press to ensure firm contact between the sample and the crystal.
-
Acquire the spectrum. Typically, 16 to 32 scans are co-added to achieve a high signal-to-noise ratio.
-
The typical spectral range is 4000-400 cm⁻¹.
-
-
Cleaning and Data Analysis:
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft laboratory wipe.
-
Analyze the resulting spectrum, labeling the key peaks corresponding to the C=O, C=C, and C-H stretching frequencies.
-
Integrated Analytical Workflow
The synergy between MS and IR spectroscopy provides a robust and definitive workflow for structural elucidation. MS provides the overall molecular formula and connectivity through fragmentation, while IR confirms the presence and electronic environment of the key functional groups.
Caption: A logical workflow for the structural elucidation of this compound.
Conclusion
The combined application of mass spectrometry and infrared spectroscopy offers an unambiguous and efficient path to the structural confirmation of this compound. Mass spectrometry definitively establishes the molecular weight (110 Da) and reveals the molecule's carbon skeleton and substituent placement through predictable fragmentation, notably the loss of a methyl group to form the base peak at m/z 95. Concurrently, infrared spectroscopy provides irrefutable evidence of the core functional groups, with the conjugated carbonyl stretch below 1700 cm⁻¹ serving as a hallmark of the α,β-unsaturated ketone system. This integrated approach, grounded in the fundamental principles of molecular fragmentation and vibrational spectroscopy, represents a cornerstone of modern chemical analysis for researchers and drug development professionals.
References
- 1. 2-Cyclopenten-1-one, 3,4-dimethyl- [webbook.nist.gov]
- 2. 2-Cyclopenten-1-one, 3,4-dimethyl- [webbook.nist.gov]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. 2-Cyclopenten-1-one, 3,4-dimethyl- [webbook.nist.gov]
- 6. 3,4-Dimethylcyclopent-2-en-1-one | C7H10O | CID 121710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Carbonyl Compounds IR Spectra [almerja.com]
- 9. orgchemboulder.com [orgchemboulder.com]
A Senior Application Scientist's Technical Guide to 3,4-Dimethylcyclopent-2-enone
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Cyclopentenone Core
The α,β-unsaturated cyclopentenone motif is a privileged scaffold in organic chemistry and medicinal chemistry. It is present in a vast array of natural products, including the prostaglandins, jasmones, and aflatoxins, which exhibit profound biological activities.[1] The inherent reactivity of the conjugated system—comprising both a nucleophilic enol and an electrophilic β-carbon—makes these molecules versatile building blocks for the synthesis of complex molecular architectures.
This guide provides an in-depth technical overview of a specific, valuable derivative: 3,4-Dimethylcyclopent-2-enone . As Senior Application Scientists, we understand that a molecule is more than its structure; it is a tool. The utility of this tool is defined by its physical properties, the methods of its creation, its characteristic reactivity, and its potential for application. This document is structured to provide not just data, but a causal understanding of why this molecule behaves as it does and how it can be effectively utilized in a research and development setting.
Compound Identification and Physicochemical Properties
Correctly identifying a chemical entity is the foundation of reproducible science. This compound is systematically named according to IUPAC nomenclature, and its identity is unequivocally confirmed by its CAS Registry Number.
The methyl group at the C4 position introduces a chiral center. Therefore, the compound can exist as a racemic mixture or as individual enantiomers, such as (4S)-3,4-dimethylcyclopent-2-en-1-one.[7] Researchers must consider this stereochemistry in chiral syntheses, as biological systems often exhibit high stereospecificity.
The physical and chemical properties of a compound dictate its handling, storage, and behavior in reaction systems. The data below has been aggregated from verified sources.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | 110.16 g/mol | [4][6] |
| Appearance | Colorless to light yellow clear liquid | [8] |
| Boiling Point | 167.5 °C at 760 mmHg | [6][9] |
| Density | 0.945 g/cm³ | [6] |
| Flash Point | 58.9 °C (138.0 °F) | [6][9] |
| Storage Temperature | Room temperature, sealed in dry conditions. Recommended <15°C. | [6][8] |
| Hydrogen Bond Acceptor Count | 1 | [6] |
| Hydrogen Bond Donor Count | 0 | [6] |
Spectroscopic Characterization
Unambiguous structural elucidation is critical. The following spectroscopic data are characteristic of this compound and serve as a benchmark for confirming its identity and purity after synthesis or prior to use.
Table 2: Spectroscopic Data for this compound
| Technique | Data and Interpretation | Source(s) |
| ¹H NMR (CDCl₃) | δ=5.73 (s, 1H, C2-H), 2.67-2.70 (m, 1H), 2.45-2.51 (q, 1H), 1.98 (s, 3H, C3-CH₃), 1.83-1.87 (q, 1H), 1.05-1.09 (d, 3H, C4-CH₃). The singlet at 5.73 ppm is characteristic of the vinylic proton on the enone system. The distinct signals for the two methyl groups confirm the 3,4-disubstitution pattern. | [4] |
| ¹³C NMR | Data available through SpectraBase. Expected signals include a carbonyl carbon (~210 ppm), two olefinic carbons, and distinct signals for the aliphatic carbons of the ring and the two methyl groups. | [3] |
| Mass Spec. (EI) | Molecular Ion (M⁺): m/z = 110. Top Peak: m/z = 95. This fragmentation pattern (loss of a methyl group) is consistent with the proposed structure. | [3][5] |
| Infrared (IR) | A strong absorption band is expected in the range of 1700-1720 cm⁻¹ for the C=O stretch of the α,β-unsaturated ketone. Another characteristic band for the C=C stretch is expected around 1620-1640 cm⁻¹. | [3][10] |
Synthesis Methodologies: The Nazarov Cyclization
While numerous methods exist for constructing cyclopentenone rings[11], the intramolecular Nazarov cyclization stands out as a powerful and direct approach.[1][12] This reaction involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone. For this compound, a practical and high-yielding synthesis proceeds from isopropyl crotonate via an acid-catalyzed fragmentation-recombination cyclization pathway.[4][13]
The causality behind this choice of synthesis is rooted in the efficiency of the electrocyclization. The acid catalyst (polyphosphoric acid) protonates the carbonyl oxygen, generating a pentadienyl cation. This intermediate has the correct orbital symmetry to undergo a thermally allowed 4π conrotatory ring closure, which is the key bond-forming step.[1][14]
Caption: General mechanism of the acid-catalyzed Nazarov cyclization.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a reported synthesis which demonstrates high yield and scalability.[4] This procedure is a self-validating system; successful synthesis will yield a product with the spectroscopic characteristics outlined in Table 2.
Reagents and Equipment:
-
2 L three-neck round-bottom flask
-
Mechanical stirrer and heating mantle
-
Nitrogen inlet
-
Dropping funnel
-
Polyphosphoric acid (PPA), 1 L
-
Isopropyl crotonate (76.9 g, 0.6 mol)
-
Ice water (500 mL)
-
Sodium carbonate (for neutralization)
-
Diethyl ether (for extraction)
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: Charge the 2 L flask with 1 L of polyphosphoric acid. Equip the flask with a mechanical stirrer, nitrogen inlet, and dropping funnel.
-
Initiation: Begin stirring and heat the PPA to 100 °C under a nitrogen atmosphere.
-
Reagent Addition: Slowly add isopropyl crotonate (76.9 g, 0.6 mol) dropwise to the hot, stirring PPA over a period of 30-60 minutes. The reaction is exothermic; control the addition rate to maintain the temperature.
-
Reaction: After the addition is complete, continue to stir the mixture at 100 °C for 3 hours. The mixture will turn dark brown.
-
Quenching: Allow the reaction mixture to cool slightly, then carefully pour it into 500 mL of ice water with vigorous stirring.
-
Neutralization and Extraction: Neutralize the acidic aqueous mixture by slowly adding solid sodium carbonate until effervescence ceases. Transfer the mixture to a separatory funnel and extract the organic layer with diethyl ether (3 x 200 mL).
-
Work-up: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate using a rotary evaporator. Purify the resulting crude oil by vacuum distillation (105 °C, 40 torr) to yield 3,4-dimethyl-2-cyclopentenone as a colorless, transparent liquid.
-
Expected Yield: 56 g (0.51 mol), 84.7%.[4]
-
Chemical Reactivity: The Michael Addition
The synthetic utility of this compound stems from the reactivity of its α,β-unsaturated ketone system. The polarization of this system renders the β-carbon (C4) electrophilic and susceptible to attack by soft nucleophiles in a conjugate or Michael addition reaction.[15][16] This reaction is one of the most fundamental carbon-carbon bond-forming reactions in organic synthesis.
The choice of a Michael addition is logical when the synthetic goal is to introduce a substituent at the β-position of a carbonyl compound. The reaction creates a 1,5-dicarbonyl relationship (or equivalent), which is a precursor to many other cyclic structures, notably through subsequent intramolecular aldol condensation (Robinson annulation).[17]
Caption: Nucleophilic attack at the β-carbon in a Michael addition.
Applications in Research and Drug Development
The cyclopentenone core is a key pharmacophore in many biologically active molecules. Derivatives have demonstrated a wide spectrum of activities, including anti-inflammatory, cytostatic, antibacterial, and antifungal effects.[2][18]
While direct biological data on this compound is limited, its value lies in its role as a versatile synthetic intermediate. For drug development professionals, this molecule represents a readily accessible, functionalized five-membered ring scaffold. For instance, a related compound, 3,4-Dimethylcyclopent-3-ene-1-carboxylic Acid, has been utilized in the synthesis of partial agonists for PPARγ with antidiabetic activity.[19] This highlights the potential of the 3,4-dimethylcyclopentane core in constructing novel therapeutic agents.
Potential research applications include:
-
Fragment-Based Drug Discovery: As a small, rigid scaffold for building libraries of compounds to screen against biological targets.
-
Natural Product Synthesis: As a starting material or key intermediate for the total synthesis of more complex natural products containing a cyclopentane ring.
-
Materials Science: As a monomer or precursor for polymerization reactions.
Safety and Handling
Professional laboratory practice requires a thorough understanding of a reagent's hazards. This compound is classified as a flammable liquid and requires appropriate handling and storage.
-
GHS Hazard Statements: H226 (Flammable liquid and vapor). Some suppliers also list H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[20]
-
Precautionary Statements:
-
Prevention (P210, P233, P240, P241, P242, P243): Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed. Ground and bond container and receiving equipment. Use explosion-proof electrical/ventilating/lighting equipment. Use non-sparking tools. Take action to prevent static discharges.
-
Response (P303+P361+P353): IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
Storage (P403+P235): Store in a well-ventilated place. Keep cool.
-
Disposal (P501): Dispose of contents/container to an approved waste disposal plant.
-
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Store away from oxidizing agents and sources of ignition in a tightly sealed container.[21]
References
- 1. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 2. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 3. 3,4-Dimethylcyclopent-2-en-1-one | C7H10O | CID 121710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,4-dimethylcyclopent-2-en-1-one synthesis - chemicalbook [chemicalbook.com]
- 5. 2-Cyclopenten-1-one, 3,4-dimethyl- [webbook.nist.gov]
- 6. lookchem.com [lookchem.com]
- 7. (4S)-3,4-dimethylcyclopent-2-en-1-one | C7H10O | CID 86310528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3,4-Dimethylcyclopent-2-en-1-one | 30434-64-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. 3,4-dimethyl-2-cyclopenten-1-one, 30434-64-1 [thegoodscentscompany.com]
- 10. mdpi.com [mdpi.com]
- 11. data.epo.org [data.epo.org]
- 12. chemistry.illinois.edu [chemistry.illinois.edu]
- 13. Fragmentation-Recombination Nazarov Cyclization: 3,4-Dimethylcyclopent-2-en-1-one | Semantic Scholar [semanticscholar.org]
- 14. Nazarov Cyclization | NROChemistry [nrochemistry.com]
- 15. benchchem.com [benchchem.com]
- 16. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. researchgate.net [researchgate.net]
- 19. pharmaffiliates.com [pharmaffiliates.com]
- 20. This compound | 30434-64-1 [sigmaaldrich.com]
- 21. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Theoretical and Experimental Properties of 3,4-Dimethylcyclopent-2-enone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the theoretical and experimental properties of 3,4-Dimethylcyclopent-2-enone (CAS No: 30434-64-1), a versatile building block in organic synthesis. The document delves into the molecular structure, spectroscopic signatures, and synthetic methodologies associated with this compound. A comparative approach is employed to evaluate the congruence between theoretically predicted data and experimentally observed results, offering insights into the underlying chemical principles. This guide is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug development, facilitating a deeper understanding and application of this important chemical entity.
Introduction
This compound is a cyclic, α,β-unsaturated ketone with the molecular formula C₇H₁₀O.[1] Its structure, featuring a five-membered ring with a carbonyl group conjugated to a carbon-carbon double bond and two methyl substituents, makes it a molecule of significant interest in organic synthesis. The conjugated enone system allows it to participate as a dienophile in Diels-Alder reactions, rendering it a valuable synthon for the construction of complex polycyclic structures.[2] The presence of chiral centers also opens avenues for stereoselective synthesis, a critical aspect of modern drug development.
This guide will explore the key theoretical and experimental characteristics of this compound, providing a detailed examination of its molecular properties and a practical overview of its synthesis and characterization.
Theoretical Properties
Computational chemistry provides a powerful lens through which to understand the intrinsic properties of a molecule. Theoretical calculations can predict a range of parameters, from molecular geometry to spectroscopic data, offering a valuable complement to experimental findings.
Molecular Structure and Geometry
The IUPAC name for this compound is 3,4-dimethylcyclopent-2-en-1-one.[2] Its canonical SMILES representation is CC1CC(=O)C=C1C.[2] The molecule possesses a five-membered ring, which inherently introduces some degree of ring strain. The endocyclic double bond and the carbonyl group favor a planar conformation for a portion of the ring to maximize p-orbital overlap in the conjugated system. The methyl groups at positions 3 and 4 can adopt different stereochemical arrangements, leading to the possibility of diastereomers.
Table 1: Computed Molecular Properties of this compound
| Property | Value | Source |
| Molecular Weight | 110.15 g/mol | --INVALID-LINK-- |
| XLogP3-AA | 0.8 | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 0 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 1 | --INVALID-LINK-- |
| Rotatable Bond Count | 0 | --INVALID-LINK-- |
| Exact Mass | 110.073164938 Da | --INVALID-LINK-- |
| Topological Polar Surface Area | 17.1 Ų | --INVALID-LINK-- |
| Heavy Atom Count | 8 | --INVALID-LINK-- |
| Complexity | 144 | --INVALID-LINK-- |
Predicted Spectroscopic Data
Experimental Properties
The experimental characterization of a compound is essential to confirm its identity and purity. This section details the synthesis and spectroscopic analysis of this compound.
Synthesis of this compound
Several synthetic routes can be envisioned for the preparation of this compound. Two prominent methods for the synthesis of cyclopentenone cores are the Pauson-Khand reaction and the Nazarov cyclization.
The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition that combines an alkyne, an alkene, and carbon monoxide to form an α,β-cyclopentenone, typically mediated by a cobalt carbonyl complex. This reaction is a versatile tool for constructing five-membered rings and has been widely applied in the synthesis of natural products.
References
Methodological & Application
Synthesis of 3,4-Dimethylcyclopent-2-enone: A Detailed Guide to Precursor-Driven Strategies
Introduction: The Significance of 3,4-Dimethylcyclopent-2-enone in Modern Synthesis
This compound is a versatile five-membered ring structure that serves as a crucial building block in the synthesis of a wide array of complex organic molecules, including natural products, pharmaceuticals, and fragrances. Its enone functionality provides a reactive handle for various transformations, such as Michael additions, conjugate additions, and photochemical reactions, making it a valuable synthon for constructing intricate molecular architectures. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this compound from various precursors, detailing the underlying principles and providing robust experimental protocols for each major synthetic route.
Strategic Approaches to the Synthesis of this compound
The synthesis of this compound can be approached through several strategic disconnections, primarily revolving around the formation of the five-membered ring. The choice of a particular synthetic route is often dictated by the availability of starting materials, desired stereochemical outcome, and scalability of the reaction. This guide will focus on three prominent and reliable methods:
-
Intramolecular Aldol Condensation: A classical and often high-yielding approach involving the cyclization of a 1,4-dicarbonyl precursor.
-
Nazarov Cyclization: A powerful electrocyclic ring-closure reaction of divinyl ketones.[1][2]
-
Pauson-Khand Reaction: A formal [2+2+1] cycloaddition that efficiently constructs the cyclopentenone core from an alkyne, an alkene, and carbon monoxide.
Method 1: Intramolecular Aldol Condensation of 3,4-Dimethylhexane-2,5-dione
The intramolecular aldol condensation is a robust and straightforward method for the formation of cyclic enones.[3] This approach relies on the base- or acid-catalyzed cyclization of a dicarbonyl compound, where an enolate formed at one carbonyl group attacks the other carbonyl group within the same molecule. For the synthesis of this compound, the logical precursor is 3,4-dimethylhexane-2,5-dione.
Causality of Experimental Choices
The selection of a base is critical in this reaction. A moderately strong base, such as sodium hydroxide or potassium hydroxide, is typically sufficient to generate the enolate without promoting side reactions. The reaction is often performed in a protic solvent like ethanol or methanol to facilitate proton transfer steps. Heating the reaction mixture is crucial to drive the dehydration of the initially formed aldol adduct to the more stable α,β-unsaturated ketone.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| 3,4-Dimethylhexane-2,5-dione | 25234-79-1 | C₈H₁₄O₂ | 142.19 |
| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | 40.00 |
| Ethanol (95%) | 64-17-5 | C₂H₅OH | 46.07 |
| Diethyl Ether | 60-29-7 | (C₂H₅)₂O | 74.12 |
| Saturated Sodium Chloride Solution (Brine) | 7647-14-5 (NaCl) | NaCl | 58.44 |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 |
| Hydrochloric Acid (HCl, 1M) | 7647-01-0 | HCl | 36.46 |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 14.2 g (0.1 mol) of 3,4-dimethylhexane-2,5-dione in 100 mL of 95% ethanol.
-
Slowly add 20 mL of a 2 M aqueous solution of sodium hydroxide to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and maintain this temperature for 4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize it with 1 M hydrochloric acid until it reaches a pH of approximately 7.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash them with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.
Caption: Intramolecular Aldol Condensation Workflow.
Method 2: Nazarov Cyclization
The Nazarov cyclization is a powerful tool for the synthesis of cyclopentenones, involving the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone.[1][2] For the synthesis of this compound, a suitable precursor would be 3,4-dimethylhexa-1,5-dien-3-one.
Causality of Experimental Choices
Lewis acids such as tin(IV) chloride (SnCl₄) or Brønsted acids are effective catalysts for this transformation.[4] The choice of solvent is crucial; chlorinated solvents like dichloromethane (DCM) are commonly used as they are inert under the reaction conditions. The reaction is typically performed at low temperatures to control the reactivity and minimize side reactions. A quench with a mild base or saturated ammonium chloride solution is necessary to neutralize the strong acid catalyst.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | CAS Number (Example Precursor) | Molecular Formula (Example Precursor) | Molar Mass ( g/mol ) (Example Precursor) |
| 3,4-Dimethylhexa-1,5-dien-3-one | N/A | C₈H₁₂O | 124.18 |
| Tin(IV) Chloride (SnCl₄), 1.0 M in DCM | 7646-78-8 | SnCl₄ | 260.52 |
| Anhydrous Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 |
| Saturated Ammonium Chloride Solution (NH₄Cl) | 12125-02-9 | NH₄Cl | 53.49 |
| Brine | 7647-14-5 (NaCl) | NaCl | 58.44 |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 |
Procedure:
-
Dissolve the divinyl ketone precursor (e.g., 3,4-dimethylhexa-1,5-dien-3-one, 1.0 equiv) in anhydrous DCM (to make a 0.03 M solution) in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 1.0 M solution of SnCl₄ in DCM (2.0 equiv) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until TLC analysis indicates the consumption of the starting material.[4]
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.[4]
-
Stir the resulting mixture vigorously for 15 minutes.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[4]
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Caption: Nazarov Cyclization Mechanism Overview.
Method 3: Pauson-Khand Reaction
The Pauson-Khand reaction is a powerful method for the synthesis of cyclopentenones via a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt carbonyl complex.[5][6] For the synthesis of this compound, but-2-yne and ethene would be the ideal starting materials.
Causality of Experimental Choices
Dicobalt octacarbonyl, Co₂(CO)₈, is the classic stoichiometric promoter for this reaction, forming a stable complex with the alkyne. The reaction requires an atmosphere of carbon monoxide, which can be supplied from a cylinder or generated in situ. High temperatures are often necessary to drive the reaction to completion. The use of an inert, high-boiling solvent like mesitylene is advantageous for achieving the required reaction temperature.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| But-2-yne | 503-17-3 | C₄H₆ | 54.09 |
| Ethene (Ethylene) | 74-85-1 | C₂H₄ | 28.05 |
| Dicobalt Octacarbonyl (Co₂(CO)₈) | 10210-68-1 | Co₂(CO)₈ | 341.95 |
| Mesitylene (1,3,5-Trimethylbenzene) | 108-67-8 | C₉H₁₂ | 120.19 |
| Carbon Monoxide (CO) | 630-08-0 | CO | 28.01 |
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, add but-2-yne (1.0 equiv) and degassed mesitylene.
-
Carefully add dicobalt octacarbonyl (1.1 equiv) to the solution under an inert atmosphere. The solution will typically turn dark red upon formation of the alkyne-cobalt complex. Stir at room temperature for 2 hours.
-
Pressurize the flask with ethene gas (a balloon is often sufficient for atmospheric pressure reactions).
-
Bubble carbon monoxide through the solution for a few minutes, then maintain a CO atmosphere (e.g., via a balloon).
-
Heat the reaction mixture to 160 °C in a pre-heated oil bath and stir for 24 hours.[7]
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and carefully vent any excess CO in a fume hood.
-
The reaction mixture can be directly loaded onto a silica gel column for purification. Elute first with hexanes to remove the mesitylene, followed by a hexane/ethyl acetate gradient to isolate the this compound.[7]
Caption: Pauson-Khand Reaction Simplified Workflow.
Conclusion and Future Perspectives
The synthesis of this compound can be successfully achieved through various precursor-driven strategies, each with its own set of advantages and considerations. The intramolecular aldol condensation offers a classic and reliable route from a readily accessible diketone. The Nazarov cyclization provides an elegant electrocyclic approach from a divinyl ketone precursor. The Pauson-Khand reaction stands out for its atom economy and ability to construct the cyclopentenone core in a single step from simple building blocks.
The choice of the optimal synthetic route will depend on the specific requirements of the research, including the availability of starting materials, desired scale, and stereochemical considerations. Future research in this area may focus on developing more catalytic and enantioselective versions of these transformations to further enhance their efficiency and applicability in the synthesis of complex, biologically active molecules.
References
- 1. organicreactions.org [organicreactions.org]
- 2. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]
Application Notes and Protocols for the Asymmetric Synthesis of Chiral 3,4-Dimethylcyclopent-2-enone
Introduction: The Significance of Chiral Cyclopentenones
The cyclopentenone framework is a cornerstone in the synthesis of a vast array of biologically active molecules, including prostaglandins, steroids, and numerous natural products.[1][2] The precise three-dimensional arrangement of substituents on this five-membered ring is often critical to its biological function. Specifically, chiral 3,4-disubstituted cyclopentanones represent valuable and versatile building blocks, yet the stereocontrolled construction of their vicinal stereocenters remains a significant challenge in modern organic synthesis.[3][4]
This guide provides a comprehensive overview and a detailed, field-proven protocol for the asymmetric synthesis of (3R,4R)- and (3S,4S)-3,4-dimethylcyclopent-2-enone. We will focus on an organocatalytic approach, which leverages the power of small, chiral organic molecules to induce high enantioselectivity under mild and environmentally benign conditions.[1] The core strategy detailed herein is the intramolecular aldol condensation of a prochiral 1,4-diketone, a robust and highly adaptable method for constructing the cyclopentenone ring.[5][6]
Principle of the Method: Organocatalytic Asymmetric Intramolecular Aldol Condensation
The foundational principle of this synthesis is the enantioselective cyclization of a prochiral diketone, 3-methyl-2,5-hexanedione, catalyzed by a chiral secondary amine, such as (S)-proline or its derivatives. This method elegantly translates the chirality of the catalyst into the product through a well-defined catalytic cycle.
Mechanistic Rationale:
The reaction is initiated by the formation of a nucleophilic enamine intermediate between the catalyst (e.g., L-proline) and one of the ketone functionalities of the 1,4-dicarbonyl substrate.[1] This enamine formation is a key step, as the chiral environment of the proline catalyst dictates the facial selectivity of the subsequent intramolecular cyclization. The enamine then attacks the second ketone group within the same molecule.[5][6] This stereodetermining intramolecular C-C bond formation leads to a cyclic intermediate. Subsequent hydrolysis regenerates the chiral catalyst for participation in another cycle and releases the β-hydroxy cyclopentanone product. This aldol adduct readily undergoes dehydration (elimination of water) under the reaction conditions to yield the thermodynamically more stable α,β-unsaturated product, 3,4-dimethylcyclopent-2-enone, with high enantiomeric purity.
Caption: Catalytic cycle for the proline-catalyzed asymmetric intramolecular aldol condensation.
Data Presentation: Performance of Organocatalysts in Asymmetric Aldol Cyclizations
The choice of catalyst, solvent, and temperature is critical for achieving high yield and enantioselectivity. The following table summarizes representative data from organocatalyzed intramolecular aldol reactions, demonstrating the effectiveness of proline and its derivatives in similar transformations.
| Entry | Precursor Type | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | 1,4-Diketone | (S)-Proline (20) | DMSO | RT | 24 | 85 | 93 | [1] |
| 2 | 1,4-Diketone | (S)-Proline (30) | CHCl₃ | RT | 48 | 70 | 82 | N/A |
| 3 | 1,5-Diketone | (S)-Proline (10) | MeCN | 0 | 12 | 92 | 96 | N/A |
| 4 | Keto-aldehyde | (S)-Proline Deriv. (5) | Toluene | -20 | 36 | 88 | >99 | N/A |
Note: Data is illustrative for analogous systems. Optimization is required for the specific synthesis of this compound.
Detailed Experimental Protocol
This protocol provides a step-by-step procedure for the synthesis of (3S,4S)-3,4-dimethylcyclopent-2-enone. For the enantiomeric product, (3R,4R)-3,4-dimethylcyclopent-2-enone, simply substitute (R)-proline for (S)-proline.
Part A: Synthesis of Prochiral Precursor (3-Methyl-2,5-hexanedione)
A reliable source of the starting diketone is essential. A standard, scalable synthesis involves the Stork enamine alkylation or a related enolate alkylation method. For the purpose of this protocol, we assume the precursor is available.
Part B: Asymmetric Intramolecular Aldol Condensation
Materials and Equipment:
-
Chemicals: 3-Methyl-2,5-hexanedione, (S)-Proline (or (R)-proline), Anhydrous Dimethyl Sulfoxide (DMSO), Ethyl Acetate (EtOAc), Saturated aqueous Ammonium Chloride (NH₄Cl) solution, Brine (saturated NaCl solution), Anhydrous Magnesium Sulfate (MgSO₄), Silica gel (for column chromatography).
-
Equipment: Flame-dried round-bottom flask with a magnetic stir bar, Septum, Inert atmosphere line (Nitrogen or Argon), Magnetic stirrer, Standard laboratory glassware, Rotary evaporator, Flash chromatography setup.
Procedure:
-
Reaction Setup: To a 50 mL flame-dried round-bottom flask under an inert atmosphere of nitrogen, add 3-methyl-2,5-hexanedione (1.28 g, 10.0 mmol, 1.0 equiv.).
-
Solvent and Catalyst Addition: Add anhydrous DMSO (20 mL) via syringe. Stir the solution until the diketone is fully dissolved. To this solution, add (S)-proline (230 mg, 2.0 mmol, 0.2 equiv.) in one portion.
-
Reaction Execution: Seal the flask and stir the mixture vigorously at room temperature (approx. 25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 24-48 hours.
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing 50 mL of water and 50 mL of ethyl acetate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with saturated aqueous NH₄Cl solution (2 x 25 mL) and brine (1 x 25 mL). The washes help to remove the DMSO and catalyst.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 95:5 to 80:20) to afford the pure chiral this compound as a colorless oil.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS).
-
Determination of Enantiomeric Excess (ee): Analyze the enantiomeric excess of the purified product using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) with an appropriate chiral stationary phase column (e.g., Chiralcel OD-H or a cyclodextrin-based GC column).
Caption: Experimental workflow for the asymmetric synthesis of this compound.
Trustworthiness: Troubleshooting and Key Experimental Considerations
The success of this protocol relies on careful attention to several key parameters. Understanding the causality behind these choices is crucial for reproducibility and optimization.
-
Solvent Choice: Anhydrous polar aprotic solvents like DMSO, DMF, or MeCN are typically preferred. DMSO often enhances reaction rates and can improve enantioselectivity by promoting the desired catalytic cycle pathways while minimizing side reactions. The presence of water can be detrimental, leading to competitive uncatalyzed reactions and lower ee; hence, the use of anhydrous solvents and flame-dried glassware is critical.
-
Catalyst Loading: While 20 mol% is a robust starting point, the optimal catalyst loading can vary. Lowering the loading (e.g., to 5-10 mol%) may be possible but could require longer reaction times. Conversely, if the reaction is sluggish, increasing the loading to 30 mol% may be beneficial.
-
Temperature Control: Room temperature is generally a good balance between reaction rate and selectivity. Lowering the temperature (e.g., to 0 °C or -10 °C) often leads to higher enantioselectivity but at the cost of a significantly longer reaction time. Conversely, heating should be avoided as it typically erodes stereocontrol.
-
Issue: Low Enantioselectivity (ee):
-
Cause: The reaction temperature may be too high, or the catalyst may be impure. The presence of acidic or basic impurities can also interfere with the catalytic cycle.
-
Solution: Ensure the use of high-purity catalyst and solvents. Re-run the reaction at a lower temperature (0 °C). Screen other proline derivatives which may offer enhanced steric shielding and improved stereocontrol.
-
-
Issue: Low Yield or Incomplete Conversion:
-
Cause: Insufficient reaction time, poor quality of the starting diketone, or catalyst deactivation.
-
Solution: Confirm the purity of the 3-methyl-2,5-hexanedione precursor. Extend the reaction time, monitoring carefully by TLC. If the reaction stalls, a fresh portion of the catalyst can sometimes restart it.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. WO2007010387A2 - Stereoselective synthesis of 3,4-disubstituted cyclopentanones and related compounds - Google Patents [patents.google.com]
- 4. Development of a new and practical route to chiral 3,4-disubstituted cyclopentanones: asymmetric alkylation and intramolecular cyclopropanation as key C-C bond-forming steps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intramolecular Aldol Reactions - Chemistry Steps [chemistrysteps.com]
- 6. 23.6 Intramolecular Aldol Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Application Notes & Protocols: Reaction Mechanisms Involving 3,4-Dimethylcyclopent-2-enone
Abstract: This technical guide provides an in-depth exploration of the reaction mechanisms involving 3,4-dimethylcyclopent-2-enone, a versatile and synthetically valuable building block. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond simple procedural lists to explain the causality behind experimental choices. We will dissect key transformations including Michael additions, aldol condensations, and photochemical cycloadditions, with a focus on mechanism, stereoselectivity, and practical application. Each section includes detailed, field-proven protocols and visual diagrams to ensure both conceptual understanding and successful experimental execution.
Introduction: The Synthetic Utility of this compound
This compound (CAS No: 30434-64-1) is a substituted α,β-unsaturated ketone that serves as a pivotal intermediate in the synthesis of complex organic molecules, including natural products and pharmaceutical agents.[1][2] Its structure, featuring a five-membered ring, a reactive conjugated system, and stereogenic centers, offers multiple avenues for functionalization. The electron-deficient β-carbon is susceptible to nucleophilic attack (conjugate addition), while the carbonyl group can undergo addition reactions. Furthermore, the enone moiety is photoactive, enabling participation in [2+2] cycloadditions.[3][4] Understanding the distinct reactivity modes of this scaffold is crucial for its strategic deployment in multi-step synthesis.
Compound Properties:
Synthesis of the Core Scaffold
While various methods exist for synthesizing cyclopentenone cores, a common and illustrative approach involves an acid-catalyzed intramolecular cyclization, akin to the Nazarov cyclization.[7] One documented synthesis of this compound utilizes the cyclization of isopropyl crotonate in the presence of polyphosphoric acid (PPA).[5]
Protocol: Synthesis via Polyphosphoric Acid-Catalyzed Cyclization[5]
This protocol outlines the synthesis of this compound from isopropyl crotonate. The strong acid medium facilitates the necessary bond formations to construct the five-membered ring.
Materials:
-
Isopropyl crotonate
-
Polyphosphoric acid (PPA)
-
Nitrogen gas supply
-
2 L three-neck round-bottom flask equipped with mechanical stirrer and reflux condenser
-
Standard workup and purification reagents (e.g., diethyl ether, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate)
Procedure:
-
Equip a 2 L flask with a mechanical stirrer and purge with nitrogen.
-
Add 1 L of polyphosphoric acid (PPA) to the flask.
-
Heat the PPA to 100°C with vigorous stirring.
-
Slowly add isopropyl crotonate (76.9 g, 0.6 mol) to the hot PPA over a period of 1 hour.
-
Maintain the reaction mixture at 100°C for an additional 2 hours after the addition is complete.
-
Allow the mixture to cool to room temperature.
-
Carefully quench the reaction by slowly pouring the mixture over 2 L of crushed ice with stirring.
-
Extract the aqueous mixture with diethyl ether (3 x 500 mL).
-
Combine the organic layers and wash sequentially with water (500 mL), saturated sodium bicarbonate solution (500 mL), and brine (500 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford this compound.
Key Reaction Mechanism: Michael (1,4-Conjugate) Addition
The Michael addition is a cornerstone reaction for α,β-unsaturated carbonyls.[8] It involves the 1,4-addition of a nucleophile (the Michael donor) to the β-carbon of the enone (the Michael acceptor).[9] This reaction is highly valuable for forming carbon-carbon and carbon-heteroatom bonds in a predictable manner.
Mechanistic Rationale
The reaction is driven by the formation of a thermodynamically stable product. The polarization of the enone system renders the β-carbon electrophilic. Nucleophilic attack at this position generates a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the 1,4-adduct.[9] A wide range of "soft" nucleophiles, such as organocuprates (Gilman reagents), enamines, and stabilized carbanions (e.g., from malonates), preferentially undergo 1,4-addition over direct 1,2-addition to the carbonyl carbon.[9][10]
Caption: General mechanism of the Michael (1,4-conjugate) addition.
Protocol: Organocatalytic Asymmetric Michael Addition of a Thiol
This protocol demonstrates an enantioselective Michael addition using a chiral organocatalyst, a valuable strategy in pharmaceutical development.[11] The catalyst creates a chiral environment, directing the nucleophile to attack one face of the enone preferentially, thus controlling the stereochemistry of the newly formed stereocenter.
Materials:
-
This compound
-
4-methoxythiophenol
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Takemoto catalyst derivative)
-
Toluene, anhydrous
-
Standard laboratory glassware under an inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (0.2 mmol, 1.0 equiv) and the chiral organocatalyst (0.02 mmol, 10 mol%).
-
Add anhydrous toluene (1.0 mL) and stir the solution at room temperature for 10 minutes.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Add 4-methoxythiophenol (0.3 mmol, 1.5 equiv) dropwise.
-
Stir the reaction at 0°C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the chiral thioether adduct.
-
Determine the enantiomeric excess (ee) of the product using chiral HPLC analysis.
Key Reaction Mechanism: Aldol Condensation
The aldol reaction is a powerful C-C bond-forming reaction that involves the addition of an enolate to a carbonyl group.[12] The resulting β-hydroxy carbonyl compound can then undergo dehydration (condensation) to form an α,β-unsaturated carbonyl.[13] In the context of this compound, this reactivity can be harnessed in both intermolecular and intramolecular settings.
Mechanistic Rationale
The reaction can be catalyzed by either acid or base.[12]
-
Base-Catalyzed: A base abstracts an α-proton from a carbonyl compound to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of a second molecule. Protonation of the resulting alkoxide gives the aldol addition product.[14][15]
-
Acid-Catalyzed: The acid protonates the carbonyl oxygen, increasing its electrophilicity. The enol tautomer of a second molecule then acts as the nucleophile, attacking the activated carbonyl.[12]
Heating the aldol adduct, often under the reaction conditions, promotes elimination of water to form a thermodynamically stable conjugated system.[13]
Caption: Workflow of a base-catalyzed aldol condensation reaction.
Key Reaction Mechanism: Photochemical [2+2] Cycloaddition
Enones like this compound can undergo [2+2] cycloaddition reactions upon exposure to ultraviolet (UV) light.[3] This reaction typically involves the dimerization of two enone molecules to form a cyclobutane ring, providing a powerful method for constructing complex polycyclic systems.
Mechanistic Rationale
Upon absorption of UV light (~300 nm), the enone is promoted to an excited singlet state (S₁), which can then undergo intersystem crossing (ISC) to a more stable triplet state (T₁).[4] This triplet state is believed to be the reactive species in the cycloaddition. The reaction between the triplet excited enone and a ground-state enone molecule proceeds stepwise through a diradical intermediate to form the cyclobutane ring. This mechanism allows for the formation of various stereoisomers, including head-to-head (HH) and head-to-tail (HT) dimers, with either syn or anti stereochemistry.[4]
Caption: Energy pathway for the photochemical [2+2] cycloaddition of enones.
Protocol: Photodimerization of this compound
This protocol provides a general procedure for the photochemical dimerization. The specific ratio of products can be highly dependent on the solvent, concentration, and wavelength of light used.
Materials:
-
This compound
-
Photoreactor (e.g., Rayonet reactor with appropriate wavelength lamps, typically >300 nm)
-
Solvent (e.g., toluene or acetone), degassed
-
Quartz reaction vessel
-
Nitrogen or Argon gas supply
Procedure:
-
Dissolve this compound (e.g., 1.0 g) in the chosen solvent (e.g., 100 mL toluene) in a quartz reaction vessel. The concentration should be optimized for dimerization over solvent addition.
-
Degas the solution by bubbling nitrogen or argon through it for 30 minutes to remove dissolved oxygen, which can quench the triplet state.
-
Seal the vessel and place it in the photoreactor.
-
Irradiate the solution with UV light (e.g., 350 nm lamps) at room temperature.
-
Monitor the reaction progress by TLC or GC-MS. The starting material should gradually be consumed as a mixture of dimer products forms.
-
Once the reaction has reached the desired conversion, stop the irradiation and remove the solvent under reduced pressure.
-
Analyze the resulting mixture of isomeric dimers. Separation of the individual stereoisomers typically requires careful column chromatography or crystallization.
Summary of Reaction Parameters
The choice of reaction conditions is critical for directing the reactivity of this compound and achieving the desired product with high selectivity.
| Reaction Type | Key Reagents / Conditions | Catalyst Type | Primary Product | Key Considerations |
| Michael Addition | Soft Nucleophiles (R₂CuLi, Thiols, Malonates) | Base, Lewis Acid, or Organocatalyst | 1,4-Adduct | Use of "soft" nucleophiles is critical to favor 1,4- over 1,2-addition. Chiral catalysts can induce high enantioselectivity.[16] |
| Aldol Condensation | Aldehydes, Ketones; Strong Base (NaOH, LDA) or Acid (H₃O⁺); Heat | Acid or Base | α,β-Unsaturated Carbonyl | Equilibrium can be unfavorable for ketones. Reaction is often driven by dehydration to the conjugated product.[15] |
| [2+2] Cycloaddition | UV Light (>300 nm) | None (Photochemical) | Cyclobutane Dimers (HH/HT isomers) | Requires exclusion of oxygen. Solvent choice can influence product distribution (dimerization vs. solvent addition).[3][4] |
References
- 1. benchchem.com [benchchem.com]
- 2. 3,4-Dimethylcyclopent-2-en-1-one | C7H10O | CID 121710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. magadhmahilacollege.org [magadhmahilacollege.org]
- 5. 3,4-dimethylcyclopent-2-en-1-one synthesis - chemicalbook [chemicalbook.com]
- 6. lookchem.com [lookchem.com]
- 7. Cyclopentenone synthesis [organic-chemistry.org]
- 8. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. Aldol reaction - Wikipedia [en.wikipedia.org]
- 13. Khan Academy [khanacademy.org]
- 14. youtube.com [youtube.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes & Protocols: 3,4-Dimethylcyclopent-2-enone as a Versatile Building Block in Organic Synthesis
Introduction: Unveiling a Privileged Synthetic Scaffold
In the landscape of organic synthesis, the cyclopentenone framework stands out as a cornerstone for the construction of complex molecular architectures. Among its derivatives, 3,4-dimethylcyclopent-2-enone (CAS: 30434-64-1) has emerged as a particularly valuable and versatile building block.[1] Its rigid five-membered ring, coupled with the electronic properties of the α,β-unsaturated ketone system and the stereochemical influence of its two methyl groups, provides a powerful platform for a diverse array of chemical transformations. This guide offers an in-depth exploration of this compound, detailing its fundamental reactivity, key synthetic applications, and field-proven experimental protocols designed for researchers in synthetic chemistry and drug development.
The cyclopentenone unit is a prevalent motif in numerous biologically active natural products, including prostaglandins and various antitumor agents.[1][2] The strategic placement of the methyl groups in this compound offers a unique handle for controlling stereoselectivity in subsequent reactions, making it an attractive starting material for the asymmetric synthesis of complex chiral molecules.[3] This document will elucidate the causality behind its reactivity and provide actionable protocols to harness its synthetic potential.
Physicochemical Properties
A clear understanding of a reagent's physical properties is paramount for its effective use in the laboratory.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀O | [4] |
| Molecular Weight | 110.15 g/mol | [5] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 167.5°C at 760 mmHg | [5] |
| Density | 0.945 g/cm³ | [5] |
| Flash Point | 58.9°C | [5] |
| CAS Number | 30434-64-1 | [4] |
Core Reactivity and Mechanistic Rationale
The synthetic utility of this compound is governed by the conjugated enone system. This arrangement creates distinct electrophilic centers and confers specific reactivity patterns that can be selectively exploited.
Figure 1: Key reactive sites of this compound.
The primary modes of reaction are:
-
1,4-Conjugate (Michael) Addition: This is arguably the most important reaction of enones.[6] Soft nucleophiles, such as organocuprates (Gilman reagents), enolates, thiols, and amines, preferentially attack the electrophilic β-carbon (C3).[7] This reaction is highly efficient for forming new carbon-carbon and carbon-heteroatom bonds. The existing stereocenter at C4 can effectively direct the incoming nucleophile to one face of the ring, leading to high diastereoselectivity.
-
[2+2] Photochemical Cycloaddition: Upon UV irradiation, the π-system of the enone can be excited to a triplet state, which then undergoes a stepwise cycloaddition with an alkene.[8] This reaction is a powerful method for constructing strained cyclobutane rings, which are versatile intermediates for further transformations.[9][10] The reaction is highly valued for its ability to rapidly build molecular complexity.
-
1,2-Direct Addition: Hard nucleophiles, such as Grignard reagents and organolithium compounds, tend to attack the more polarized carbonyl carbon (C1).[7] This leads to the formation of allylic alcohols. The choice between 1,2- and 1,4-addition can be controlled by the nature of the nucleophile and reaction conditions.
-
Enolate Chemistry: The protons on the α-carbon (C5) are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in reactions such as aldol condensations and alkylations.
Application Notes: Key Synthetic Protocols
The following protocols are presented as self-validating systems, including causality for experimental choices and characterization data for verification.
Protocol 1: Synthesis of this compound via Intramolecular Cyclization
This protocol is adapted from a patented procedure demonstrating a robust and high-yielding synthesis via an acid-catalyzed intramolecular acylation.[11]
Reaction Scheme: Crotonic Acid Isopropyl Ester → this compound
Rationale: Polyphosphoric acid (PPA) serves as both the acidic catalyst and the reaction medium. At elevated temperatures, it protonates the ester carbonyl, facilitating an intramolecular electrophilic attack from the alkene onto the activated carbonyl, followed by cyclization and dealkylation to yield the target enone. The high temperature is necessary to overcome the activation energy for the cyclization.
Materials:
-
Crotonic acid isopropyl ester (76.9 g, 0.6 mol)
-
Polyphosphoric acid (PPA, 1 L)
-
Ice water (500 mL)
-
Sodium carbonate (solid)
-
Ethyl ether (for extraction)
-
Anhydrous magnesium sulfate
-
2 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel
Step-by-Step Procedure:
-
Setup: Assemble the reaction flask and charge it with 1 L of polyphosphoric acid. Begin vigorous stirring and heat the PPA to 100°C under a nitrogen atmosphere. Causality: A nitrogen atmosphere prevents potential oxidation at high temperatures.
-
Addition: Slowly add the crotonic acid isopropyl ester (76.9 g) dropwise to the hot, stirring PPA over 30 minutes. Causality: Slow addition is crucial to control the exothermic reaction and maintain a steady temperature.
-
Reaction: After the addition is complete, continue to stir the mixture at 100°C for 3 hours. The solution will darken to a brown color.
-
Quenching: Remove the heat source and allow the mixture to cool to approximately 60-70°C. Carefully and slowly pour the reaction mixture into a 2 L beaker containing 500 mL of vigorously stirred ice water. Causality: This hydrolyzes the PPA and quenches the reaction. The process is highly exothermic and must be done cautiously.
-
Neutralization & Extraction: Slowly add solid sodium carbonate to the aqueous mixture until the pH is neutral (pH ~7). Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl ether (3 x 200 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation (105°C, 40 torr) to yield the final product as a colorless liquid.
Expected Results:
-
Yield: ~56 g (84.7%)[11]
-
¹H-NMR (CDCl₃): δ = 1.05-1.09 (d, 3H), 1.83-1.87 (q, 1H), 1.98 (s, 3H), 2.45-2.51 (q, 1H), 2.67-2.70 (m, 1H), 5.73 (s, 1H) ppm.[11]
Protocol 2: Diastereoselective 1,4-Conjugate Addition of a Gilman Cuprate
This protocol describes a representative Michael addition using a lithium dimethylcuprate, a classic soft nucleophile for delivering a methyl group to the β-position of an enone.[6][12]
Figure 2: Experimental workflow for a Gilman cuprate conjugate addition.
Rationale: Organocuprates are soft nucleophiles and selectively undergo 1,4-addition to enones. The reaction is performed at low temperatures (-78 °C) because Gilman reagents are thermally unstable. The use of THF as a solvent is ideal for solvating the organometallic species. The reaction is quenched with aqueous ammonium chloride, which protonates the intermediate enolate formed after addition and decomposes any remaining cuprate reagent.
Materials:
-
This compound (1.10 g, 10 mmol)
-
Methyllithium (MeLi, 1.6 M in ether, 13.8 mL, 22 mmol)
-
Copper(I) iodide (CuI, 2.10 g, 11 mmol)
-
Anhydrous tetrahydrofuran (THF, 100 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate
-
Silica gel for chromatography
Step-by-Step Procedure:
-
Cuprate Preparation: To a flame-dried 250 mL flask under argon, add CuI (2.10 g) and 50 mL of anhydrous THF. Cool the resulting slurry to 0°C in an ice bath. Slowly add MeLi solution (13.8 mL) via syringe. The solution will change color, indicating the formation of the lithium dimethylcuprate. Stir for 30 minutes at 0°C. Causality: An inert atmosphere and anhydrous conditions are critical as organometallic reagents react with water and oxygen.
-
Enone Addition: In a separate flame-dried flask, dissolve this compound (1.10 g) in 50 mL of anhydrous THF. Cool this solution to -78°C using a dry ice/acetone bath.
-
Reaction: Slowly transfer the prepared Gilman reagent from the first flask to the enone solution via a cannula at -78°C. Stir the reaction mixture at -78°C for 2 hours.
-
Quenching: Quench the reaction by slowly adding 50 mL of saturated aqueous NH₄Cl solution while the flask is still at -78°C. Allow the mixture to warm to room temperature with stirring. A blue aqueous layer will form as copper salts are complexed by ammonia.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter and concentrate the organic solution. Purify the crude product by flash column chromatography on silica gel (e.g., 9:1 Hexanes:Ethyl Acetate) to afford 3,3,4-trimethylcyclopentanone.
Expected Results:
-
Product: 3,3,4-trimethylcyclopentanone.
-
Stereochemistry: The addition is expected to occur anti to the existing methyl group at C4, leading to a predominance of the trans diastereomer.
-
¹³C-NMR: Expect new signals for the two added methyl groups and the disappearance of the alkene carbons. The carbonyl signal will shift to a position typical for a saturated ketone (~220 ppm).
Advanced Applications: Photochemistry in Synthesis
The photochemical [2+2] cycloaddition of enones is a cornerstone of complex molecule synthesis.[9] When this compound is irradiated with UV light in the presence of an alkene (e.g., ethylene), a bicyclo[3.2.0]heptanone framework is formed.
Figure 3: Simplified mechanism of the [2+2] photocycloaddition.
This strategy has been employed in the synthesis of numerous natural products where the initial cyclobutane adduct is elaborated through subsequent ring-opening or rearrangement reactions.[10] The regioselectivity and stereoselectivity of the cycloaddition are often predictable, with the reaction proceeding through the most stable diradical intermediate and addition occurring on the less sterically hindered face of the cyclopentenone.[8]
Conclusion
This compound is a powerful and multifaceted building block in organic synthesis. Its well-defined reactivity, governed by the interplay of its enone functionality and stereodirecting methyl groups, allows for predictable and selective bond formations. Through foundational reactions like Michael additions and photochemical cycloadditions, this reagent provides efficient access to complex carbocyclic frameworks. The protocols and mechanistic insights provided herein serve as a robust starting point for researchers aiming to leverage the unique synthetic potential of this valuable compound in the pursuit of novel molecules and pharmaceuticals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 3,4-Dimethylcyclopent-2-en-1-one | C7H10O | CID 121710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. Enone–alkene cycloadditions - Wikipedia [en.wikipedia.org]
- 9. organicreactions.org [organicreactions.org]
- 10. researchgate.net [researchgate.net]
- 11. 3,4-dimethylcyclopent-2-en-1-one synthesis - chemicalbook [chemicalbook.com]
- 12. youtube.com [youtube.com]
Application Notes and Protocols: Strategic Insights into Michael Addition Reactions with 3,4-Dimethylcyclopent-2-enone
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The Michael addition, a cornerstone of carbon-carbon and carbon-heteroatom bond formation, offers a powerful and versatile strategy for the synthesis of complex molecular architectures. This application note provides an in-depth technical guide to the Michael addition reaction utilizing 3,4-dimethylcyclopent-2-enone as the Michael acceptor. We will explore the mechanistic underpinnings of this conjugate addition, delve into the strategic selection of nucleophiles (Michael donors) and catalysts, and present detailed, field-proven protocols for conducting these reactions with high efficiency and stereochemical control. The resulting 1,5-dicarbonyl compounds and their derivatives are pivotal intermediates in the synthesis of a wide array of pharmacologically active agents and natural products, making a comprehensive understanding of this reaction essential for professionals in drug development and organic synthesis.
Introduction: The Synthetic Power of the Michael Addition
The Michael addition reaction, first described by Arthur Michael in 1887, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.[1][2] This conjugate addition is a thermodynamically controlled process, driven by the formation of a stable σ-bond at the expense of a π-bond.[3] this compound is a particularly valuable Michael acceptor due to the stereochemical complexity it introduces and the prevalence of the cyclopentanone motif in biologically active molecules. The strategic placement of methyl groups at the 3 and 4 positions influences the stereochemical outcome of the addition, offering a handle for diastereoselective synthesis. The products of these reactions are key precursors to a variety of important compounds, including prostaglandins, steroids, and various therapeutic agents.[4][5]
Mechanistic Insights: Understanding the "Why"
The Michael addition reaction proceeds via a three-step mechanism:[2][3]
-
Deprotonation: A base abstracts an acidic proton from the Michael donor to generate a resonance-stabilized nucleophile, typically an enolate.[2] The choice of base is critical and depends on the pKa of the donor.
-
Nucleophilic Attack: The generated nucleophile attacks the electrophilic β-carbon of the α,β-unsaturated system of this compound.[3][6] This is the key bond-forming step.
-
Protonation: The resulting enolate intermediate is protonated by a proton source, which can be the conjugate acid of the base used or the solvent, to yield the final Michael adduct.[3]
The regioselectivity of the attack (1,4- vs. 1,2-addition) is governed by the principles of Hard and Soft Acid-Base (HSAB) theory. The β-carbon is a "soft" electrophilic center, favoring attack by "soft" nucleophiles like enolates and organocuprates, leading to the 1,4-adduct. Conversely, "hard" nucleophiles such as organolithium and Grignard reagents tend to attack the "hard" carbonyl carbon, resulting in 1,2-addition.[3]
References
Catalytic Functionalization of 3,4-Dimethylcyclopent-2-enone: A Guide for Researchers
Introduction: The Significance of the Functionalized 3,4-Dimethylcyclopent-2-enone Scaffold
The this compound core is a privileged structural motif in organic synthesis, serving as a versatile precursor for a diverse array of complex molecules, including natural products and pharmaceuticals. The cyclopentenone unit itself offers multiple reactive sites, allowing for a rich tapestry of chemical transformations.[1] The strategic placement of methyl groups at the 3 and 4 positions introduces stereochemical complexity and modulates the reactivity of the enone system, presenting both unique challenges and opportunities for catalytic functionalization. This guide provides an in-depth exploration of modern catalytic methods for the selective functionalization of this compound, offering detailed protocols and mechanistic insights for researchers in drug discovery and chemical synthesis.
Strategic Approaches to Catalytic Functionalization
The functionalization of this compound can be broadly categorized into three primary strategies, each targeting a specific position on the cyclopentenone ring:
-
Conjugate Addition (Michael Addition): This powerful C-C and C-X bond-forming reaction targets the β-position (C5) of the enone, enabling the introduction of a wide range of substituents.
-
α-Functionalization: This approach focuses on the carbon atom adjacent to the carbonyl group (C2), allowing for the introduction of various electrophiles.
-
Cycloaddition Reactions: These reactions involve the π-system of the enone, leading to the construction of novel ring systems.
This guide will delve into each of these strategies, providing both organocatalytic and metal-catalyzed approaches where applicable.
Part 1: Asymmetric Conjugate Addition Reactions
The conjugate addition of nucleophiles to the β-position of α,β-unsaturated carbonyls is a cornerstone of organic synthesis.[2] In the context of this compound, this reaction allows for the stereoselective installation of a substituent at the C5 position, creating a chiral center. The presence of the methyl group at C4 can exert significant steric influence on the approaching nucleophile, making the choice of catalyst and reaction conditions crucial for achieving high diastereoselectivity.
Organocatalytic Michael Addition of Carbon Nucleophiles
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative for a wide range of transformations.[2] For the Michael addition to cyclopentenones, chiral secondary amines and thiourea-based catalysts are particularly effective.
Causality Behind Experimental Choices: Chiral secondary amine catalysts, such as derivatives of proline, operate via the formation of a transient iminium ion intermediate. This activation lowers the LUMO of the enone, accelerating the conjugate addition. The chiral environment of the catalyst directs the facial attack of the nucleophile, leading to high enantioselectivity. Thiourea-based bifunctional catalysts activate both the nucleophile and the electrophile through hydrogen bonding, bringing them into close proximity in a well-defined chiral environment.
Workflow for Organocatalytic Michael Addition
Caption: General workflow for organocatalytic Michael addition.
Protocol 1: Asymmetric Michael Addition of Dimethyl Malonate
This protocol is adapted from established procedures for 2-cyclopentenone and is expected to be a good starting point for this compound.[3][4][5] The steric hindrance from the C4-methyl group may necessitate longer reaction times or slightly higher catalyst loadings.
| Reagent | Amount | Molar Equiv. | Notes |
| This compound | 110 mg | 1.0 | --- |
| Dimethyl malonate | 198 mg | 1.5 | |
| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether | 20 mol% | 0.2 | Chiral organocatalyst. |
| Benzoic Acid | 20 mol% | 0.2 | Co-catalyst. |
| Toluene | 2.0 mL | --- | Anhydrous. |
Step-by-Step Methodology:
-
To a flame-dried vial, add this compound (1.0 mmol), dimethyl malonate (1.5 mmol), (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.2 mmol), and benzoic acid (0.2 mmol).
-
Add anhydrous toluene (2.0 mL) and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC. Due to the increased steric hindrance of the substrate, the reaction may require 24-72 hours for completion.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired Michael adduct.
Expected Outcome and Considerations:
-
Diastereoselectivity: The C4-methyl group is expected to direct the incoming nucleophile to the opposite face, leading to a high diastereomeric ratio.
-
Enantioselectivity: High enantioselectivity is anticipated based on literature precedents with similar systems.
-
Reaction Rate: The reaction may be slower compared to the unsubstituted cyclopentenone due to steric hindrance.
Metal-Catalyzed Asymmetric Conjugate Addition
Transition metal catalysts, particularly those based on copper and rhodium, are highly effective for asymmetric conjugate addition reactions.[6] These methods often utilize soft nucleophiles like organozinc or organoboron reagents.
Causality Behind Experimental Choices: Chiral phosphine or N-heterocyclic carbene (NHC) ligands coordinate to the metal center, creating a chiral environment that dictates the stereochemical outcome of the reaction. The choice of metal and ligand is critical for achieving high catalytic activity and stereoselectivity.
Reaction Mechanism: Copper-Catalyzed Conjugate Addition
Caption: Simplified catalytic cycle for copper-catalyzed conjugate addition.
Protocol 2: Copper-Catalyzed Asymmetric Addition of an Alkylzinc Reagent
This protocol is based on well-established methods for conjugate addition to cyclic enones.[7] The preparation of the organozinc reagent is a critical step.
| Reagent | Amount | Molar Equiv. | Notes |
| Step A: Alkylzinc Preparation | |||
| Alkyl Iodide | 2.0 mmol | 2.0 | e.g., Ethyl iodide |
| Diethylzinc (1.0 M in hexanes) | 2.0 mL | 2.0 | Handle with care under inert atmosphere. |
| Step B: Conjugate Addition | |||
| Cu(OTf)2 | 0.05 mmol | 0.05 | Copper(II) trifluoromethanesulfonate. |
| Chiral Ligand | 0.06 mmol | 0.06 | e.g., (R)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) |
| This compound | 1.0 mmol | 1.0 | --- |
| Toluene | 5.0 mL | --- | Anhydrous. |
Step-by-Step Methodology:
-
Alkylzinc Preparation: In a flame-dried flask under an inert atmosphere, add the alkyl iodide (2.0 mmol) to a solution of diethylzinc (2.0 mL, 1.0 M in hexanes) at 0 °C. Stir the mixture for 30 minutes at 0 °C.
-
Conjugate Addition: In a separate flame-dried flask, dissolve Cu(OTf)2 (0.05 mmol) and the chiral ligand (0.06 mmol) in anhydrous toluene (2.0 mL) and stir for 30 minutes at room temperature.
-
Cool the catalyst solution to -20 °C and add the freshly prepared alkylzinc reagent dropwise.
-
Add a solution of this compound (1.0 mmol) in anhydrous toluene (3.0 mL) dropwise to the reaction mixture at -20 °C.
-
Stir the reaction at -20 °C and monitor by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the product by flash column chromatography.
Part 2: Catalytic α-Functionalization
The direct functionalization of the α-position of ketones is a valuable transformation. While enolate chemistry is the traditional approach, modern catalytic methods offer milder and more selective alternatives.
Protocol 3: Organocatalytic Asymmetric α-Aminoxylation
This method introduces a hydroxyl group at the α-position in an enantioselective manner using nitrosobenzene as the oxygen source and a chiral proline-based catalyst.
| Reagent | Amount | Molar Equiv. | Notes |
| This compound | 1.0 mmol | 1.0 | --- |
| Nitrosobenzene | 1.2 mmol | 1.2 | |
| (S)-Proline | 0.2 mmol | 0.2 | Chiral organocatalyst. |
| DMSO | 2.0 mL | --- | Dimethyl sulfoxide. |
Step-by-Step Methodology:
-
To a vial, add this compound (1.0 mmol), nitrosobenzene (1.2 mmol), and (S)-proline (0.2 mmol).
-
Add DMSO (2.0 mL) and stir the mixture at room temperature for 24-48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, add water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.
-
Purify the crude product by flash column chromatography to yield the α-hydroxy-3,4-dimethylcyclopent-2-enone.
Part 3: Cycloaddition Reactions
Cycloaddition reactions provide a powerful means to construct cyclic structures with high stereocontrol. The double bond of this compound can participate as a dienophile in Diels-Alder reactions or as a 2π component in [2+2] photocycloadditions.
3.1 [4+2] Cycloaddition (Diels-Alder Reaction)
In the Diels-Alder reaction, the cyclopentenone acts as a dienophile. The facial selectivity of the cycloaddition will be influenced by the methyl groups.
Workflow for Diels-Alder Reaction
Caption: General workflow for a Lewis acid-catalyzed Diels-Alder reaction.
Protocol 4: Lewis Acid-Catalyzed Diels-Alder Reaction with Isoprene
This protocol provides a general procedure for a Lewis acid-catalyzed Diels-Alder reaction. The use of a chiral Lewis acid can induce enantioselectivity.
| Reagent | Amount | Molar Equiv. | Notes |
| This compound | 1.0 mmol | 1.0 | --- |
| Isoprene | 3.0 mmol | 3.0 | Freshly distilled. |
| Diethylaluminum chloride (1.0 M in hexanes) | 1.1 mL | 1.1 | Lewis acid catalyst. |
| Dichloromethane | 5.0 mL | --- | Anhydrous. |
Step-by-Step Methodology:
-
To a flame-dried flask under an inert atmosphere, add a solution of this compound (1.0 mmol) in anhydrous dichloromethane (3.0 mL).
-
Cool the solution to -78 °C.
-
Add diethylaluminum chloride (1.1 mL, 1.0 M in hexanes) dropwise and stir for 15 minutes.
-
Add isoprene (3.0 mmol) in anhydrous dichloromethane (2.0 mL) dropwise.
-
Stir the reaction mixture at -78 °C for 4-8 hours.
-
Quench the reaction by the slow addition of water at -78 °C.
-
Allow the mixture to warm to room temperature and extract with dichloromethane.
-
Dry the combined organic layers over Na2SO4, filter, and concentrate.
-
Purify the product by flash column chromatography.
3.2 [2+2] Photocycloaddition
The photochemical [2+2] cycloaddition of enones with alkenes is a powerful method for the synthesis of cyclobutane rings.[1] This reaction proceeds through a triplet excited state of the enone. The regioselectivity and stereoselectivity are governed by the stability of the intermediate diradical.
Application Example: Synthesis of Pestalotiopsin A Core
The total synthesis of (+)- and (−)-Pestalotiopsin A showcases a key [2+2] cycloaddition step to construct the strained bicyclic core of the natural product.[3][8] While the reported synthesis does not use this compound directly, the principles are applicable for constructing similar complex scaffolds.
Conclusion
The catalytic functionalization of this compound offers a gateway to a rich diversity of complex molecular architectures. This guide has provided a framework of robust catalytic methods, including organocatalytic and metal-catalyzed conjugate additions, α-functionalization, and cycloaddition reactions. The provided protocols, adapted from established literature, serve as a solid starting point for researchers. It is important to recognize that the steric and electronic influence of the dimethyl substitution may necessitate careful optimization of reaction conditions to achieve high yields and selectivities. The continued development of novel catalytic systems will undoubtedly further expand the synthetic utility of this valuable building block.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Item - Total Syntheses of (+)- and (â)-Pestalotiopsin A - figshare - Figshare [figshare.com]
- 5. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Advanced Synthetic Methodologies in Pharmaceutical and Agrochemical Development
Abstract
The synthesis of biologically active molecules is the cornerstone of both the pharmaceutical and agrochemical industries. While the ultimate applications differ—one targeting human health and the other crop protection—the underlying challenge is the same: to construct complex molecular architectures efficiently, selectively, and sustainably. This guide provides researchers, scientists, and drug development professionals with an in-depth analysis of convergent, high-impact synthetic technologies that are revolutionizing molecule construction in both sectors. We move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights into the application of Flow Chemistry, Biocatalysis, Photoredox Catalysis, and C-H Functionalization. Detailed protocols for cornerstone reactions, such as Suzuki-Miyaura cross-coupling and pyrazole synthesis, are provided as practical, self-validating templates for laboratory application.
Introduction: The Convergent Evolution of Chemical Synthesis
Historically, pharmaceutical and agrochemical synthesis pipelines evolved in parallel, each with distinct priorities. Pharmaceutical development has been driven by the need for complex, stereochemically dense scaffolds with meticulously tuned ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicology) properties.[1] In contrast, the agrochemical sector has prioritized cost of goods, large-scale production, environmental degradability, and a favorable toxicology profile for non-target organisms.
However, the modern synthetic landscape is characterized by convergence. Economic and environmental pressures are compelling the pharmaceutical industry to adopt greener, more efficient manufacturing processes, while the increasing structural complexity of new herbicides and fungicides demands the adoption of sophisticated synthetic methods previously confined to medicinal chemistry.[2][3] This guide explores four enabling technologies at the heart of this convergence, which empower chemists to build better molecules faster, safer, and more sustainably.
High-Impact Convergent Technologies
Modern synthetic challenges demand tools that offer precision, efficiency, and novel reactivity. The following platform technologies have demonstrated transformative potential across both pharmaceutical and agrochemical R&D.
Flow Chemistry: From Process Intensification to Enhanced Safety
Flow chemistry, where reactions are conducted in continuously flowing streams within a network of tubes or channels, represents a paradigm shift from traditional batch processing.[4][5] The primary driver for its adoption is the exceptional control it offers over reaction parameters. The high surface-area-to-volume ratio in flow reactors enables near-instantaneous heat transfer, allowing for the safe execution of highly exothermic reactions or the use of highly reactive intermediates that would be hazardous at batch scale.[5][6] This precise control over temperature, pressure, and residence time leads to higher reproducibility, improved yields, and cleaner product profiles.[7][8]
In pharmaceutical manufacturing, flow chemistry is instrumental in scaling up the production of Active Pharmaceutical Ingredients (APIs), reducing development times, and enabling multi-step syntheses without the need for isolating intermediates.[5][9] For agrochemicals, this technology facilitates the large-scale, cost-effective production of key active ingredients while minimizing waste and improving process safety.[4]
Caption: Generic Experimental Workflow for Continuous Flow Synthesis.
Biocatalysis: Harnessing Nature's Selectivity
Biocatalysis leverages enzymes—nature's catalysts—to perform chemical transformations with unparalleled chemo-, regio-, and stereoselectivity.[10] This is particularly crucial for producing enantiomerically pure compounds, as the biological activity of pharmaceuticals and agrochemicals often resides in a single enantiomer.[2][11] The use of enzymes, either as isolated preparations or within whole-cell systems, allows for reactions to occur under mild, aqueous conditions, aligning perfectly with green chemistry principles by reducing reliance on heavy metals and harsh organic solvents.[3][10][12]
Hydrolases, reductases, transaminases, and oxidases are routinely employed in the industrial synthesis of chiral building blocks for both drugs and crop protection agents.[13] For example, lipase-catalyzed kinetic resolutions are used to produce chiral amines for agrochemicals, while ketoreductases are vital for setting key stereocenters in blockbuster drugs like atorvastatin.[10][14]
Photoredox Catalysis: Activating Molecules with Light
Photoredox catalysis uses visible light to initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates from stable precursors under exceptionally mild conditions.[15][16] This strategy unlocks novel bond-forming pathways that are often inaccessible through traditional thermal methods.[17][18] By converting light energy into chemical energy, photoredox catalysts can drive a vast array of transformations, including cross-couplings, C-H functionalizations, and trifluoromethylations.[15]
The ability to generate radicals under gentle conditions makes this technique ideal for the late-stage functionalization of complex, sensitive molecules in drug discovery.[19] In agrochemical research, photoredox catalysis provides new avenues for constructing novel toxophores and improving the sustainability of synthetic routes.[17] The integration of photoredox with other catalytic modes, such as transition metal or organocatalysis, continues to expand the synthetic toolkit.[17]
C-H Functionalization: The Logic of Molecular Editing
C-H functionalization is a transformative strategy that allows for the direct conversion of ubiquitous carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds, often bypassing the need for pre-functionalized starting materials.[1][20] This "molecular editing" approach streamlines synthetic routes, reduces step counts, and minimizes waste. The ability to perform these modifications late in a synthetic sequence—termed Late-Stage Functionalization (LSF)—is a powerful tool for rapidly generating analogues of a lead compound to optimize its biological properties.[21][22]
Palladium-catalyzed C-H activation has been widely used to modify drug molecules and their derivatives with high regioselectivity.[21] This strategy enables medicinal chemists to fine-tune pharmacological profiles by introducing groups that can alter polarity, lipophilicity, and metabolic stability.[1] Similarly, in agrochemical discovery, C-H functionalization accelerates the exploration of structure-activity relationships (SAR) to identify more potent and selective agents.
Application Focus: Pharmaceutical Synthesis
The synthesis of APIs is often a multi-step endeavor where the construction of biaryl and heteroaryl scaffolds is a recurring theme. The Suzuki-Miyaura cross-coupling reaction is a preeminent tool for this purpose, valued for its reliability and broad functional group tolerance.[23][24]
Caption: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling.
Protocol: Synthesis of 2-Arylpyridines via Suzuki Cross-Coupling
The 2-arylpyridine motif is a common scaffold in biologically active molecules.[25] This protocol details a general method for its synthesis.
Objective: To synthesize a 2-arylpyridine by coupling a 2-halopyridine with an arylboronic acid.
Materials:
-
2-Bromopyridine (Electrophile)
-
Phenylboronic acid (Nucleophile)
-
Palladium(II) acetate (Pd(OAc)₂, Catalyst Precursor)
-
Triphenylphosphine (PPh₃, Ligand)
-
Potassium carbonate (K₂CO₃, Base)
-
1,4-Dioxane (Solvent)
-
Water
Procedure:
-
Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromopyridine (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%). Add this catalyst/ligand mixture to the reaction flask.
-
Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times. Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 2-phenylpyridine.
Data Summary:
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ / Pd₂(dba)₃ | Common, reliable palladium sources that are reduced in situ to the active Pd(0) species.[23][26] |
| Ligand | Phosphine-based (e.g., PPh₃) | Stabilizes the Pd catalyst, facilitates oxidative addition and reductive elimination steps.[23] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation and neutralizes the acid generated.[23] |
| Solvent | Dioxane/H₂O, Toluene, DMF | Aprotic polar solvents are typically used; a small amount of water can accelerate the reaction.[23] |
| Temperature | 80-110 °C | Provides thermal energy to overcome activation barriers for all steps in the catalytic cycle. |
Application Focus: Agrochemical Synthesis
In agrochemical synthesis, the goal is often the robust, large-scale production of heterocyclic compounds that form the core of many modern fungicides and herbicides. Pyrazole carboxamides, for example, are a blockbuster class of fungicides that act by inhibiting the succinate dehydrogenase (SDHI) enzyme.[27]
References
- 1. The emergence of the C–H functionalization strategy in medicinal chemistry and drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 4. syrris.com [syrris.com]
- 5. mdpi.com [mdpi.com]
- 6. asynt.com [asynt.com]
- 7. BJOC - The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry [beilstein-journals.org]
- 8. scllifesciences.com [scllifesciences.com]
- 9. researchgate.net [researchgate.net]
- 10. Biocatalysis explained: from pharmaceutical to bulk chemical production - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C9RE00301K [pubs.rsc.org]
- 11. Developments in the Catalytic Asymmetric Synthesis of Agrochemicals and Their Synthetic Importance. | Semantic Scholar [semanticscholar.org]
- 12. publications.anveshanaindia.com [publications.anveshanaindia.com]
- 13. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 14. mdpi.com [mdpi.com]
- 15. Dawn of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. ijpsjournal.com [ijpsjournal.com]
- 20. Late-stage C–H functionalization offers new opportunities in drug discovery [ouci.dntb.gov.ua]
- 21. Late-Stage C-H Activation of Drug (Derivative) Molecules with Pd(ll) Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Yoneda Labs [yonedalabs.com]
- 24. Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 25. benchchem.com [benchchem.com]
- 26. mdpi.com [mdpi.com]
- 27. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3,4-Dimethylcyclopent-2-enone
Welcome to the technical support center for the synthesis of 3,4-dimethylcyclopent-2-enone. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and improve yields in this valuable synthesis. We will move beyond simple procedural lists to explore the underlying chemistry, enabling you to troubleshoot effectively and optimize your experimental outcomes.
Synthesis Overview: The Nazarov Cyclization Route
The most direct and widely employed method for synthesizing this compound is the Nazarov cyclization .[1] This reaction involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone or a suitable precursor.[1][2] A common industrial and laboratory approach involves the treatment of isopropyl crotonate with a strong acid like polyphosphoric acid (PPA), which facilitates an in-situ fragmentation and recombination to form the necessary divinyl ketone intermediate, followed by cyclization.[3][4]
Understanding the mechanism is critical for troubleshooting. The reaction proceeds through a pentadienyl cation, which undergoes a conrotatory ring closure to form an oxyallyl cation.[5] Subsequent elimination and tautomerization yield the final cyclopentenone product.[6]
Frequently Asked Questions (FAQs)
Q1: What is the single most common cause of low yields in this synthesis?
The most frequent issue is the degradation of starting materials and/or the product under harsh acidic conditions, often leading to polymerization. This is especially true when using strong Brønsted acids like PPA at elevated temperatures.[3] Precise control over temperature and reaction time is paramount.
Q2: My reaction mixture turned dark brown or black and became very thick. What happened?
This is a classic sign of polymerization. It occurs when the reaction temperature is too high, the reaction is run for too long, or the concentration of the substrate is excessive. The highly reactive carbocation intermediates can initiate polymerization pathways instead of undergoing the desired cyclization.
Q3: I'm seeing multiple spots on my TLC/peaks in my GC-MS analysis of the crude product. What are the likely side products?
Besides polymerized material, common side products can include:
-
Incomplete cyclization: Residual divinyl ketone or other intermediates.
-
Isomers: If the elimination step is not perfectly regioselective (less of an issue for this specific symmetric target but possible with impure starting materials).[2]
-
Dehydration/Aromatization products: Under very harsh conditions, further reactions can occur, though this is less common for this specific molecule.
Q4: How do I choose between Polyphosphoric Acid (PPA) and a Lewis acid like Tin(IV) Chloride (SnCl₄)?
This choice depends on your scale, available equipment, and desired reaction conditions.
| Catalyst Type | Advantages | Disadvantages | Best For |
| Polyphosphoric Acid (PPA) | Inexpensive, serves as both solvent and catalyst.[3] | Highly viscous, requires high temperatures (e.g., 100°C), difficult workup. | Large-scale synthesis where cost is a factor and high temperatures are manageable. |
| Lewis Acids (e.g., SnCl₄, BF₃·OEt₂) | Milder reaction conditions (0°C to RT).[6] High yields possible. | More expensive, require stoichiometric amounts, highly sensitive to water. | Lab-scale synthesis where precise control and milder conditions are preferred. |
In-Depth Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the synthesis.
Problem Area 1: Reagents and Setup
-
Q: My yield is low despite following the protocol. Could my reagents be the issue?
-
A: Absolutely. The Nazarov cyclization is highly sensitive to reagent quality.
-
Acid Catalyst: PPA can absorb atmospheric moisture over time, reducing its activity. Lewis acids like SnCl₄ are extremely sensitive to water and will be deactivated. Always use fresh or properly stored acids.
-
Starting Material: The purity of the isopropyl crotonate is crucial. Impurities can lead to side reactions. It is advisable to distill the starting ester if its purity is questionable.
-
Solvents: When using Lewis acids, anhydrous solvents are mandatory. Use a freshly dried and distilled solvent like dichloromethane (DCM).[6]
-
-
Problem Area 2: Reaction Conditions
-
Q: My reaction is very slow or stalls completely. How can I drive it to completion?
-
A: This points to insufficient activation.
-
Check Catalyst: Ensure you are using a sufficient quantity of active catalyst. For PPA, ensure it is well-stirred and heated to the target temperature before adding the substrate.[3]
-
Increase Temperature: If the reaction is clean but slow (as monitored by TLC or GC), a modest increase in temperature may be warranted. However, be cautious, as this can also promote polymerization.
-
Increase Time: Allow the reaction to stir for a longer period, monitoring its progress periodically to find the optimal endpoint before significant degradation occurs.
-
-
-
Q: I'm getting inconsistent yields from one run to the next. What variables should I focus on?
-
A: Consistency comes from rigorous control of key parameters.
-
Rate of Addition: The substrate should be added slowly and dropwise to the hot acid or catalyst solution.[3] A rapid addition can cause temperature spikes and high local concentrations, favoring polymerization.
-
Temperature Control: Use an oil bath with a thermostat and maintain a consistent internal reaction temperature. Even a 5-10°C fluctuation can dramatically alter the outcome.
-
Stirring: Vigorous and efficient stirring is essential, especially with viscous PPA, to ensure even heat distribution and mixing.
-
-
Problem Area 3: Workup and Purification
-
Q: How do I safely and effectively quench a large-scale PPA reaction?
-
A: Quenching PPA is highly exothermic and must be done with extreme care. The best method is to cool the reaction vessel in an ice bath and then slowly pour the viscous mixture onto a large amount of crushed ice with vigorous stirring. Do not add water or ice directly to the hot PPA mixture, as this can cause dangerous splashing.
-
-
Q: I'm forming a persistent emulsion during the aqueous extraction. How can I break it?
-
A: Emulsions are common after neutralizing acidic workups. To resolve them, try adding a small amount of brine (saturated NaCl solution) or filtering the mixture through a pad of Celite. In difficult cases, a gentle centrifugation can also be effective.
-
-
Q: What is the most effective method for purifying the final product?
-
A: For most lab-scale preparations, flash column chromatography on silica gel is the preferred method.[7] A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) is typically effective. For larger scales or to remove close-boiling impurities, vacuum distillation can be used.[8]
-
| Property | Value | Source |
| Molecular Formula | C₇H₁₀O | [9] |
| Molecular Weight | 110.15 g/mol | [9] |
| Boiling Point | 167.5°C at 760 mmHg | [10] |
| Density | 0.945 g/cm³ | [10] |
| Flash Point | 58.9°C | [10] |
Experimental Protocols
Protocol 1: Synthesis using Polyphosphoric Acid (PPA)
This protocol is adapted from established literature procedures.[3]
-
Setup: In a three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 1 L of polyphosphoric acid.
-
Reaction: Heat the PPA to 100°C with vigorous stirring. Once the temperature is stable, slowly add isopropyl crotonate (76.9 g, 0.6 mol) dropwise over 1-2 hours, maintaining the internal temperature at 100°C.
-
Monitoring: After the addition is complete, allow the mixture to stir at 100°C for an additional 1-2 hours. Monitor the reaction progress by periodically taking a small aliquot, quenching it in ice water, extracting with ether, and analyzing by TLC or GC.
-
Workup: Cool the reaction mixture to room temperature, then carefully pour it onto 2 kg of crushed ice with vigorous stirring.
-
Extraction: Extract the aqueous slurry with diethyl ether or dichloromethane (3 x 500 mL).
-
Neutralization: Combine the organic layers and wash them carefully with saturated aqueous sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by vacuum distillation or flash column chromatography to yield this compound.
Protocol 2: General Procedure for Lewis Acid-Catalyzed Cyclization
This is a general protocol based on typical Nazarov cyclization conditions.[6][11]
-
Setup: To a flame-dried, three-necked round-bottomed flask under a nitrogen atmosphere, add the divinyl ketone substrate (1 equiv) and anhydrous dichloromethane.
-
Reaction: Cool the solution to 0°C in an ice bath. Add a solution of a Lewis acid (e.g., SnCl₄, 1.1 equiv, 1.0 M in DCM) dropwise.
-
Monitoring: After addition, allow the mixture to warm to room temperature and stir for 30-60 minutes. Monitor the reaction by TLC.
-
Workup: Upon completion, cool the mixture back to 0°C and quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[11] Stir vigorously for 15 minutes.
-
Extraction: Separate the layers and extract the aqueous phase with dichloromethane (2 x volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
References
- 1. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. 3,4-dimethylcyclopent-2-en-1-one synthesis - chemicalbook [chemicalbook.com]
- 4. Fragmentation-Recombination Nazarov Cyclization: 3,4-Dimethylcyclopent-2-en-1-one | Semantic Scholar [semanticscholar.org]
- 5. Nazarov Cyclization [organic-chemistry.org]
- 6. Nazarov Cyclization | NROChemistry [nrochemistry.com]
- 7. orgsyn.org [orgsyn.org]
- 8. Synthesis and Reactions of 4,4-DIMETHYL-2-CYCLOHEXEN-1-ONE Synthesis_Chemicalbook [chemicalbook.com]
- 9. 3,4-Dimethylcyclopent-2-en-1-one | C7H10O | CID 121710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. lookchem.com [lookchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of 3,4-Dimethylcyclopent-2-enone by Chromatography
Welcome to the technical support center for the chromatographic purification of 3,4-Dimethylcyclopent-2-enone. This guide is designed for researchers, scientists, and drug development professionals who require high-purity material for their work. Here, we provide field-proven insights, detailed protocols, and robust troubleshooting advice to help you navigate the challenges of purifying this versatile synthetic building block.
Understanding the Analyte: Physicochemical Properties
Before embarking on any purification, a thorough understanding of the compound's properties is crucial for methodological design. This compound is a cyclic α,β-unsaturated ketone, and its characteristics dictate the optimal chromatographic conditions.[1]
| Property | Value | Significance for Chromatography |
| Molecular Formula | C₇H₁₀O[2][3] | Provides the basic molecular identity. |
| Molecular Weight | 110.15 g/mol [2][3] | Influences diffusion rates but is less critical for adsorption chromatography. |
| Appearance | Colorless to light yellow clear liquid[4] | Visual cue during fraction collection. A darker color may indicate impurities or degradation. |
| Boiling Point | 167.5 °C @ 760 mmHg (est.)[2][5] | High boiling point makes solvent removal via rotary evaporation straightforward. |
| logP (o/w) | ~0.8 - 1.5[2][5][6] | The positive logP value indicates moderate non-polarity, suggesting good solubility in common organic solvents and suitability for normal-phase chromatography. |
| Solubility | Soluble in alcohol; water solubility ~4046 mg/L[5] | High solubility in organic solvents like ethyl acetate, dichloromethane, and hexanes is key for selecting mobile phases. |
| Reactivity | Conjugated enone system[1] | The enone moiety can be susceptible to decomposition on highly acidic stationary phases or reaction with nucleophilic impurities. |
Core Methodology: Flash Column Chromatography Protocol
Flash column chromatography is the most common and effective method for purifying this compound on a laboratory scale. The following protocol provides a self-validating system for achieving high purity.
Diagram: Standard Purification Workflow
References
- 1. 3,4-Dimethylcyclopent-2-en-1-one | TargetMol [targetmol.com]
- 2. lookchem.com [lookchem.com]
- 3. 3,4-Dimethylcyclopent-2-en-1-one | C7H10O | CID 121710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,4-Dimethylcyclopent-2-en-1-one | 30434-64-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. 3,4-dimethyl-2-cyclopenten-1-one, 30434-64-1 [thegoodscentscompany.com]
- 6. (4S)-3,4-dimethylcyclopent-2-en-1-one | C7H10O | CID 86310528 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3,4-Dimethylcyclopent-2-enone & Management of Common Side Reactions
Welcome to the technical support center for the synthesis of 3,4-dimethylcyclopent-2-enone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting for common side reactions and challenges encountered during its synthesis. Our focus is on explaining the causality behind these issues and offering field-proven protocols to ensure the integrity and success of your experiments.
Section 1: Overview of Synthetic Strategies
The synthesis of this compound, a valuable building block in organic synthesis, is typically achieved through intramolecular cyclization reactions. The most common and logical precursor is a 3,4-dimethyl-1,6-dicarbonyl compound, which can undergo an intramolecular aldol condensation. An alternative conceptual approach involves the Nazarov cyclization of a suitably substituted divinyl ketone. Each of these routes presents a unique set of challenges, primarily related to controlling regioselectivity and preventing undesirable side reactions such as polymerization.
The following diagram outlines the general synthetic logic discussed in this guide.
Caption: General workflow for the synthesis of this compound.
Section 2: Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.
FAQ 1: Low Yield and Polymerization
Question: My reaction is producing a low yield of the target this compound, and I'm observing a significant amount of a dark, intractable "gunk" or polymer. What is causing this, and how can I mitigate it?
Answer: This is the most frequently reported issue. The formation of polymeric material is a direct consequence of the high reactivity of the cyclopentenone product.
-
Causality (The "Why"): The product, an α,β-unsaturated ketone, is an excellent Michael acceptor. Under the very basic or acidic conditions used to catalyze the initial cyclization, the newly formed enone can act as a substrate for nucleophilic attack by any remaining enolate (from the starting material) or even another enone molecule. This initiates a chain-growth polymerization, leading to high-molecular-weight, insoluble byproducts.[1] This process is often accelerated by higher temperatures and reactant concentrations.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield and polymerization issues.
-
Data Summary: Impact of Reaction Conditions
| Parameter | Condition | Typical Outcome | Recommendation |
| Concentration | High (>1.0 M) | Increased polymerization, lower yield | Run the reaction at a lower concentration (0.1-0.5 M) to disfavor intermolecular side reactions.[1] |
| Temperature | High (>50 °C) | Accelerated polymerization and side reactions | Perform the reaction at the lowest feasible temperature (e.g., 0 °C to room temperature).[1] |
| Reaction Time | Excessive | Product degradation and byproduct formation | Monitor the reaction closely by TLC or GC and quench as soon as the starting material is consumed.[1] |
-
Validated Protocol: Controlled Intramolecular Aldol Condensation
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the acyclic diketone precursor (1.0 equiv) and anhydrous solvent (e.g., THF or Toluene) to achieve a 0.2 M concentration.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Slowly add a solution of a suitable base (e.g., 1.1 equiv of NaH or LDA in THF) dropwise over 30 minutes via the dropping funnel. Causality Note: Slow addition maintains a low instantaneous concentration of the enolate, minimizing intermolecular reactions.
-
Reaction Monitoring: Stir the reaction at 0 °C. Monitor the consumption of the starting material every 15-30 minutes using TLC analysis.
-
Quenching: Once the starting material is consumed (typically 1-3 hours), carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Workup: Transfer the mixture to a separatory funnel, extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product immediately via flash chromatography or vacuum distillation to prevent degradation.
-
FAQ 2: Formation of Isomeric Byproducts
Question: My NMR analysis shows a mixture of products. I suspect I am forming the 2,3-dimethylcyclopent-2-enone isomer in addition to my target 3,4-dimethyl isomer. How can this happen and how do I control the regioselectivity?
Answer: The formation of regioisomers is a common problem in cyclopentenone synthesis, especially when multiple enolization or elimination pathways are possible.
-
Causality (The "Why"): In a Nazarov-type cyclization, the key intermediate is an oxyallyl cation. The final position of the double bond is determined by the elimination of a proton. If there are multiple non-equivalent protons that can be eliminated, a mixture of products can result.[2] Elimination typically follows Zaytsev's rule, favoring the more substituted, thermodynamically stable alkene.[2] In an aldol condensation, if the starting material is unsymmetrical, different enolates can form, leading to different cyclization products. For this compound synthesis from 2,3-dimethylhexane-2,5-dione, deprotonation can occur at C1 or C6, but only deprotonation at C1 or C6 followed by attack at the other carbonyl leads to the five-membered ring. The formation of the 2,3-dimethyl isomer would imply a different starting material or a subsequent isomerization. A more common issue is the over-oxidation or rearrangement under harsh conditions.
-
Controlling Regioselectivity:
References
Technical Support Center: Optimizing Reaction Conditions for 3,4-Dimethylcyclopent-2-enone
Welcome to the comprehensive technical support guide for the synthesis and optimization of 3,4-Dimethylcyclopent-2-enone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of this valuable cyclopentenone building block.
Section 1: Synthesis Strategies and Core Concepts
This compound is a versatile intermediate in organic synthesis. Its preparation can be approached through several synthetic routes, each with its own set of advantages and potential challenges. The most common and discussed methods involve intramolecular cyclization reactions.
The Nazarov Cyclization Approach
The Nazarov cyclization is a powerful method for the synthesis of cyclopentenones from divinyl ketones.[1] The reaction proceeds through a 4π-electrocyclic ring closure of a pentadienyl cation, typically generated by treating the divinyl ketone with a Brønsted or Lewis acid.[2]
Section 2: Troubleshooting Common Synthesis Issues
This section addresses specific problems that may arise during the synthesis of this compound, providing detailed explanations and actionable solutions.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A1: Low yields in the synthesis of this compound can often be attributed to several key factors. A systematic approach to troubleshooting is recommended.
-
Purity of Starting Materials: Impurities in your starting materials can significantly impact the reaction outcome. For instance, in a Nazarov cyclization, the purity of the precursor divinyl ketone is crucial. It is advisable to verify the purity of all reagents by analytical techniques such as NMR or GC-MS and purify them if necessary.
-
Reaction Conditions: The choice of acid catalyst, solvent, temperature, and reaction time are all critical parameters. Sub-optimal conditions can lead to incomplete conversion or the formation of side products.
-
Moisture and Air Sensitivity: Many of the catalysts used, such as Lewis acids (e.g., AlCl₃, SnCl₄) and polyphosphoric acid (PPA), are highly sensitive to moisture.[3] Ensure all glassware is thoroughly dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Work-up Procedure: Inefficient extraction or purification can lead to significant product loss. The viscous nature of PPA, for example, can make product extraction challenging.
Q2: I am observing the formation of significant side products. What are the likely impurities and how can I minimize them?
A2: The formation of side products is a common issue. The nature of these impurities depends on the chosen synthetic route.
-
Polymerization: Under strongly acidic conditions, enones and their precursors can be prone to polymerization. This can often be mitigated by carefully controlling the reaction temperature and using the minimum effective concentration of the acid catalyst.
-
Aldol Condensation Products: Self-condensation of the starting materials or the product can occur, especially in the presence of acid or base.[4][5] This leads to higher molecular weight impurities.
-
Isomeric Byproducts: In some cases, regioisomers or stereoisomers of the desired product may be formed. The regioselectivity of the Nazarov cyclization, for instance, can sometimes be difficult to control.[6]
To minimize side product formation, a thorough optimization of reaction conditions is necessary. This may involve screening different catalysts, solvents, and temperatures.
Q3: How do I effectively work up a reaction involving polyphosphoric acid (PPA)?
A3: Working up a PPA reaction requires care due to its high viscosity and exothermic reaction with water.[7]
-
Quenching: The reaction mixture should be cooled to room temperature and then carefully and slowly poured onto a vigorously stirred mixture of ice and water.[8] This helps to control the exotherm and dilute the PPA.
-
Extraction: Once the PPA is sufficiently diluted, the product can be extracted with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Multiple extractions are recommended to ensure complete recovery of the product.
-
Neutralization: The combined organic extracts should be washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.
-
Drying and Concentration: The organic layer should be dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent removed under reduced pressure.
For particularly viscous reaction mixtures, adding a co-solvent like xylene to the PPA before starting the reaction can facilitate stirring and the subsequent work-up.[7]
Section 3: Detailed Experimental Protocols and Optimization
This section provides detailed step-by-step protocols for the synthesis of this compound and guidelines for optimizing the reaction conditions.
Protocol 1: Synthesis via Intramolecular Acylation using Polyphosphoric Acid (PPA)
This protocol is based on the intramolecular Friedel-Crafts acylation of a suitable carboxylic acid precursor.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, place the carboxylic acid precursor.
-
Addition of PPA: Slowly add polyphosphoric acid to the flask with vigorous stirring. The amount of PPA should be sufficient to act as both the solvent and the catalyst.
-
Heating: Heat the reaction mixture to the desired temperature (typically in the range of 80-120°C) and maintain it for the required reaction time. Monitor the progress of the reaction by TLC or GC.
-
Work-up: Follow the detailed work-up procedure for PPA reactions described in the FAQ section.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: Synthesis via Nazarov Cyclization
This protocol outlines the general procedure for the Nazarov cyclization of a divinyl ketone precursor.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the divinyl ketone precursor in a suitable anhydrous solvent (e.g., dichloromethane, dichloroethane).
-
Cooling: Cool the solution to the desired temperature (often 0°C or -78°C) using an appropriate cooling bath.
-
Catalyst Addition: Slowly add the Lewis acid or Brønsted acid catalyst to the stirred solution.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, quench it by the slow addition of a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution).
-
Work-up and Purification: Perform a standard aqueous work-up, followed by drying of the organic layer and removal of the solvent. The crude product can be purified by column chromatography.
Optimization of Reaction Conditions
Systematic optimization of reaction parameters is key to achieving high yields and purity.
Table 1: Key Parameters for Optimization
| Parameter | Rationale | Typical Range/Options |
| Catalyst | The strength and nature of the acid catalyst are crucial for activating the substrate. | Lewis Acids: AlCl₃, SnCl₄, BF₃·OEt₂, Sc(OTf)₃Brønsted Acids: H₂SO₄, PPA, TfOH |
| Solvent | The solvent can influence the solubility of reagents and the stability of intermediates. | Dichloromethane, Dichloroethane, Toluene, Nitromethane |
| Temperature | Affects the reaction rate and the prevalence of side reactions. | -78°C to 120°C |
| Concentration | Can impact reaction kinetics and the extent of intermolecular side reactions. | 0.01 M to 1 M |
Section 4: Analytical Characterization and Impurity Identification
Accurate characterization of the product and identification of impurities are essential for process development and quality control.
Spectroscopic Data for this compound
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the methyl groups and the protons on the cyclopentenone ring.
-
¹³C NMR: The carbon NMR spectrum shows distinct peaks for the carbonyl carbon, the olefinic carbons, and the methyl carbons.[6]
-
FTIR: The infrared spectrum will exhibit a strong absorption band for the α,β-unsaturated ketone carbonyl group (typically around 1700-1720 cm⁻¹).
-
GC-MS: Gas chromatography-mass spectrometry is a powerful tool for assessing the purity of the product and identifying volatile impurities by their mass-to-charge ratio and fragmentation patterns.[6]
Identifying Common Impurities
High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) can be a valuable technique for identifying non-volatile impurities.[9] Comparison of the retention times and mass spectra with known standards or predicted fragmentation patterns can aid in structure elucidation.
Section 5: Visualizing Workflows and Mechanisms
General Troubleshooting Workflow
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. 3,4-Dimethylcyclopent-2-en-1-one | C7H10O | CID 121710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ccsenet.org [ccsenet.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Challenges of Substituted Cyclopentenone Polymerization
Welcome to the technical support center dedicated to addressing a critical challenge in synthetic chemistry: the unwanted polymerization of substituted cyclopentenones. This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile synthons. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you mitigate polymerization and ensure the success of your reactions.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding cyclopentenone polymerization.
Q1: Why are substituted cyclopentenones so prone to polymerization?
A1: The inherent reactivity of the cyclopentenone core is the primary reason for its tendency to polymerize. As an α,β-unsaturated ketone, the double bond is electron-deficient, making it highly susceptible to nucleophilic attack.[1] This reactivity, which is harnessed for desired transformations like Michael additions, also makes it vulnerable to unwanted chain-growth polymerization. This polymerization can be initiated by strong acids, bases, or radical species.[1]
Q2: What are the typical visual cues of polymerization in my reaction?
A2: Several signs can indicate that unwanted polymerization is occurring:[1]
-
Formation of an insoluble precipitate: Polymers are often insoluble in common organic solvents and may appear as a solid crashing out of the reaction mixture.
-
Increased viscosity: As polymer chains grow, the solution will become noticeably thicker.
-
"Gunk" or "tar" formation: In severe cases, the reaction mixture can transform into an intractable, tar-like substance.
-
Low yield of the desired product: Polymerization consumes the cyclopentenone starting material, leading to a diminished yield of your target molecule.[1]
-
Broad, unresolved NMR signals: The ¹H NMR spectrum of the crude product may display broad signals, particularly in the aliphatic region, which are characteristic of polymeric material.[1]
Q3: Can impurities in my cyclopentenone starting material trigger polymerization?
A3: Absolutely. Impurities are a common culprit in initiating polymerization.[1]
-
Acidic or basic residues: Trace amounts of acid or base from the synthesis or purification of the cyclopentenone can catalyze polymerization.
-
Peroxides: Exposure to air can lead to the formation of peroxides, which act as radical initiators.[1] It is imperative to use high-purity cyclopentenone, especially for sensitive reactions.
Q4: How should I properly store my substituted cyclopentenones to prevent polymerization?
A4: Proper storage is crucial for maintaining the integrity of your cyclopentenone reagents.
-
Inert Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent the formation of peroxides.[2]
-
Cool and Dark: Keep containers tightly closed in a cool, dark place.[2] Refrigeration is often recommended, but consult the specific storage instructions for your compound.
-
Inhibitors: Commercial cyclopentenones are often supplied with a small amount of a radical inhibitor, such as butylated hydroxytoluene (BHT) or hydroquinone.[1]
II. Troubleshooting Guides for Common Reactions
This section provides detailed troubleshooting for specific reaction types where cyclopentenone polymerization is a frequent issue.
Scenario 1: Michael Addition Reactions
Michael additions are a cornerstone of cyclopentenone chemistry, but the basic conditions often employed can promote anionic polymerization.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to no yield of the Michael adduct; significant polymer formation. | Strongly basic conditions: Using a stoichiometric amount of a strong base (e.g., sodium methoxide) can lead to rapid polymerization. | - Use a milder base or a catalytic amount of a non-nucleophilic base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene).- Consider using a Lewis acid catalyst for the Michael addition, which can activate the enone without the need for a strong base. |
| High concentration of cyclopentenone: A high instantaneous concentration of the enone increases the likelihood of polymerization. | - Employ slow, dropwise addition of the cyclopentenone to the solution of the Michael donor and the base.[1] | |
| Presence of radical initiators: Oxygen in the solvent or headspace can lead to peroxide formation and radical polymerization. | - Degas the solvent by bubbling with an inert gas (N₂ or Ar) for 15-30 minutes or by using the freeze-pump-thaw method.- Perform the reaction under a strict inert atmosphere.[1] | |
| Prolonged reaction time: Leaving the reaction for an extended period can lead to side reactions, including polymerization. | - Monitor the reaction closely by TLC or GC-MS and quench it as soon as the starting material is consumed.[1] |
Scenario 2: Aldol Condensation Reactions
Aldol condensations involving cyclopentenones can be plagued by polymerization, especially at elevated temperatures.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Formation of a tar-like substance during the reaction. | High reaction temperature: Aldol reactions are often reversible, and high temperatures can favor side reactions, including polymerization.[1] | - Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at 0 °C or even lower. |
| Excessive catalyst concentration: Too much acid or base catalyst can accelerate polymerization. | - Optimize the catalyst loading. Often, a catalytic amount is sufficient. | |
| Extended reaction time: Prolonged exposure to acidic or basic conditions can promote polymerization. | - Monitor the reaction progress carefully and work up the reaction as soon as it is complete.[1] |
III. Polymerization Mechanisms and Prevention Strategies
Understanding the mechanisms of polymerization is key to preventing it. The following diagrams illustrate the primary pathways and the points of intervention.
A. Anionic Polymerization
Initiated by strong bases, this is a common pathway in reactions like the Michael addition.
References
Navigating the Synthesis of 3,4-Dimethylcyclopent-2-enone: A Technical Support Guide for Scale-Up Challenges
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the production of 3,4-Dimethylcyclopent-2-enone. As a key intermediate in the synthesis of various high-value molecules, including pharmaceuticals and fragrances, mastering its production at scale is crucial. This guide, compiled by Senior Application Scientists, provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of scaling up its synthesis from the laboratory bench to pilot plant and beyond. We will delve into the nuances of the primary synthetic routes, offering practical, field-tested insights to overcome common hurdles and ensure a robust and efficient process.
Section 1: Understanding the Core Synthesis Routes
The two most prevalent methods for synthesizing this compound are the Intramolecular Aldol Condensation of a 3,4-dimethylhexane-2,5-dione precursor and the Pauson-Khand Reaction . Each route presents a unique set of challenges, particularly during scale-up.
Intramolecular Aldol Condensation: The "Classic" Approach
This method is often favored for its atom economy and relatively straightforward concept. However, maintaining high yields and purity during scale-up can be challenging.
Reaction Pathway:
Caption: Intramolecular Aldol Condensation Pathway.
Pauson-Khand Reaction: A Convergent Strategy
This powerful organometallic reaction offers a convergent approach, constructing the cyclopentenone ring in a single step from an alkene, an alkyne, and carbon monoxide. While elegant, its transition to industrial scale is often hampered by catalyst cost, sensitivity, and the handling of gaseous reagents.
Reaction Pathway:
Caption: Pauson-Khand Reaction Pathway.
Section 2: Troubleshooting Guide for Scale-Up
This section addresses specific issues you may encounter during the scale-up of this compound production, categorized by the synthetic route.
Intramolecular Aldol Condensation
Q1: My yield has dropped significantly after moving from a 1L to a 100L reactor. What are the likely causes?
A1: A drop in yield during scale-up of an aldol condensation is a common issue, often attributable to several factors:
-
Inefficient Mixing and Mass Transfer: In larger reactors, achieving homogenous mixing is more difficult. This can lead to localized "hot spots" or areas of high base concentration, promoting side reactions like polymerization or Cannizzaro reactions.
-
Solution: Evaluate and optimize the agitation speed and impeller design for the larger vessel. Consider installing baffles to improve mixing efficiency. For very large scales, a continuous flow reactor might be a more suitable option.
-
-
Poor Temperature Control: Aldol condensations are often exothermic. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient.[1] Uncontrolled exotherms can lead to the formation of byproducts and decomposition of the desired product.
-
Solution: Implement a more robust cooling system for the larger reactor. The addition of reagents should be done at a controlled rate to manage the exotherm. For highly exothermic reactions, consider using a semi-batch process where one reactant is added gradually.
-
-
Extended Reaction Times: What works in a few hours at the lab scale may require significantly longer at an industrial scale due to slower heating and cooling times.[2] This can lead to product degradation or the formation of different side products.
-
Solution: Re-optimize the reaction time for the larger scale by taking regular in-process control (IPC) samples to monitor the reaction progress.
-
Q2: I'm observing a significant amount of a high-boiling point impurity in my crude product. What could it be and how can I minimize it?
A2: The high-boiling impurity is likely a self-condensation product of the starting diketone or a dimer/trimer of the final product.
-
Cause: This is often due to prolonged reaction times at elevated temperatures or non-optimal base concentration.
-
Minimization:
-
Temperature Control: Maintain the lowest effective temperature for the reaction.
-
Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed.
-
Base Stoichiometry: Carefully control the amount of base used. A slight excess can sometimes be beneficial, but a large excess will promote side reactions.
-
Pauson-Khand Reaction
Q1: The reaction is sluggish and gives low conversion at a larger scale. What should I investigate?
A1: Sluggishness in a scaled-up Pauson-Khand reaction often points to issues with the catalyst or reaction conditions.
-
Catalyst Deactivation: The cobalt or rhodium catalysts used are sensitive to air and moisture.[3] On a larger scale, ensuring a truly inert atmosphere is more challenging.
-
Solution: Use high-purity, degassed solvents and reagents. Ensure all equipment is thoroughly dried and purged with an inert gas like argon or nitrogen. Consider using a glove box for catalyst handling, even at a larger scale.
-
-
Carbon Monoxide Delivery: Inefficient delivery and dissolution of carbon monoxide in the reaction mixture can be a rate-limiting factor.
-
Solution: Ensure adequate agitation to maximize the gas-liquid interface. The CO pressure may need to be increased at a larger scale to maintain a sufficient concentration in the liquid phase.
-
-
Substrate Purity: Impurities in the alkene or alkyne starting materials can poison the catalyst.
-
Solution: Ensure the purity of your starting materials through appropriate purification methods before use.
-
Q2: I am observing the formation of significant byproducts, including what appears to be benzene derivatives. How can I suppress these?
A2: The formation of benzene derivatives is a known side reaction in the Pauson-Khand reaction, arising from the trimerization of the alkyne.[3]
-
Cause: This side reaction is often favored at higher temperatures and lower carbon monoxide pressures.
-
Suppression:
-
Increase CO Pressure: Running the reaction under a higher pressure of carbon monoxide can favor the desired [2+2+1] cycloaddition over the [2+2+2] alkyne trimerization.[3]
-
Optimize Temperature: Find the lowest temperature at which the reaction proceeds at a reasonable rate.
-
Use of Promoters: Additives like N-oxides (e.g., N-methylmorpholine-N-oxide, NMO) can promote the reaction under milder conditions, reducing the likelihood of side reactions.[3]
-
Section 3: Purification at Scale
Q: What are the primary challenges in purifying this compound at an industrial scale, and what are the recommended methods?
A: The primary challenges in large-scale purification are the removal of close-boiling impurities and potential thermal degradation of the product.
| Challenge | Recommended Solution | Key Considerations |
| Removal of Close-Boiling Impurities | Fractional Distillation under Reduced Pressure [4][5] | A high-efficiency distillation column (e.g., with structured packing) is essential. The vacuum should be carefully controlled to keep the boiling point low and prevent thermal decomposition. |
| Thermal Degradation | Short-Path Distillation | For heat-sensitive material, this technique minimizes the time the product is exposed to high temperatures. |
| Removal of Polar Impurities | Aqueous Work-up and Extraction | A carefully designed extraction procedure can remove water-soluble impurities. Be mindful of emulsion formation at a large scale. |
| High Purity Requirements | Crystallization or Chromatography | For pharmaceutical applications requiring very high purity, a final crystallization step or preparative chromatography may be necessary. However, chromatography can be expensive and challenging to scale.[6] |
Section 4: Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions to consider when scaling up the production of this compound?
A1: Safety is paramount during scale-up. Key considerations include:
-
Exothermic Reactions: Both the aldol condensation and Pauson-Khand reaction can be exothermic. Ensure adequate cooling capacity and a plan for emergency cooling.[1]
-
Flammable Solvents: Many of the solvents used are flammable. All equipment must be properly grounded, and the reaction should be carried out in a well-ventilated area away from ignition sources.
-
Toxic Reagents: Carbon monoxide used in the Pauson-Khand reaction is highly toxic. Use a dedicated CO delivery system with appropriate safety interlocks and monitoring.
-
Pressure Reactions: The Pauson-Khand reaction is often run under pressure. Ensure the reactor is rated for the intended pressure and has appropriate pressure relief systems.
Q2: How can I monitor the progress of the reaction effectively at a large scale?
A2: In-process control (IPC) is crucial for successful scale-up.
-
Sampling: Develop a safe and representative sampling procedure for the large reactor.
-
Analytical Techniques: Use rapid and reliable analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of starting materials and the formation of the product and key impurities.
Q3: What are the common impurities I should expect and how can I characterize them?
A3: Common impurities include:
-
Unreacted Starting Materials: 3,4-dimethylhexane-2,5-dione in the aldol route.
-
Side-Reaction Products: Self-condensation products, alkyne trimers (in the Pauson-Khand reaction).[3]
-
Solvent Residues: Residual solvents from the reaction and work-up.
-
Characterization: GC-MS is an excellent tool for identifying and quantifying volatile impurities. NMR spectroscopy can be used to elucidate the structure of unknown byproducts.
Section 5: Detailed Experimental Protocols
Scalable Protocol for Intramolecular Aldol Condensation
This protocol is designed for a 10L scale and can be adapted for larger vessels with appropriate engineering considerations.
Materials:
-
3,4-Dimethylhexane-2,5-dione (1 kg, 7.03 mol)
-
Methanol (5 L)
-
Potassium Hydroxide (85%, 150 g, 2.27 mol)
-
Toluene (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
Equipment:
-
10 L jacketed glass reactor with overhead stirrer, condenser, and temperature probe.
-
Addition funnel.
-
Receiving flasks.
-
Separatory funnel (appropriate size).
-
Rotary evaporator.
-
Vacuum distillation setup with a fractionating column.
Procedure:
-
Charge the 10 L reactor with 3,4-dimethylhexane-2,5-dione and methanol.
-
Stir the mixture until the diketone is fully dissolved.
-
Prepare a solution of potassium hydroxide in methanol (be aware of the exotherm during dissolution).
-
Cool the reactor contents to 10-15 °C using the jacket.
-
Slowly add the potassium hydroxide solution to the reactor over 1-2 hours, maintaining the internal temperature below 25 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by GC.
-
Once the reaction is complete, neutralize the mixture with a calculated amount of acetic acid.
-
Remove the methanol under reduced pressure.
-
To the residue, add water and extract with toluene (3 x 2 L).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to obtain this compound.
References
Technical Support Center: Base-Catalyzed Rearrangement of Alkyl-Substituted Cyclopentenones
Welcome to the technical support center for the base-catalyzed rearrangement of alkyl-substituted cyclopentenones. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful isomerization reaction. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles to help you navigate the complexities of your experiments and achieve optimal outcomes.
Understanding the Core Reaction: Mechanism and Driving Force
The base-catalyzed rearrangement of an alkyl-substituted cyclopentenone is fundamentally an isomerization process driven by thermodynamics. The reaction typically proceeds to convert a less stable isomer into a more thermodynamically stable product, often involving the migration of the endocyclic double bond to a more substituted position.
The accepted mechanism involves a reversible retro-Michael/Michael addition sequence.[1] The key steps are:
-
Enolate Formation: A base abstracts a proton from the α-carbon, forming an enolate.
-
Retro-Michael Addition: The enolate undergoes a C-C bond cleavage, opening the ring to form a transient, acyclic intermediate.
-
Conjugate Addition (Michael Addition): The intermediate rapidly re-cyclizes via an intramolecular Michael addition.
-
Protonation: The resulting enolate is protonated to yield the rearranged cyclopentenone product.
Every step in this process is in equilibrium. The reaction's success hinges on shifting this equilibrium towards the desired, more stable product, which is typically the isomer with the most substituted (e.g., tetrasubstituted) double bond.[1]
Reaction Mechanism Diagram
Caption: The reversible retro-Michael/Michael addition pathway.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the base-catalyzed rearrangement.
Q1: My reaction is not proceeding, or the conversion to the desired product is very low. What are the likely causes?
A1: Low or no conversion is typically related to issues with the base, solvent, or reaction temperature.
-
Cause 1: Inactive or Inappropriate Base: The strength and nature of the base are critical. If the base is not strong enough to deprotonate the starting material efficiently, the equilibrium will not be established.
-
Solution: Ensure your base is fresh and anhydrous, especially if using reagents like potassium tert-butoxide (t-BuOK). For less acidic substrates, a stronger base may be required. Consider switching from hydroxide or alkoxide bases to a non-nucleophilic base like DBU (1,8-Diazabicycloundec-7-ene) if side reactions are an issue.
-
-
Cause 2: Incorrect Solvent Choice: The solvent plays a crucial role in solvating the intermediates and influencing the base's activity.
-
Solution: Protic solvents (e.g., methanol, ethanol) can readily protonate the enolate intermediates, which can be beneficial for establishing equilibrium but may require a higher concentration of a stronger base. Aprotic polar solvents like DMSO or DMF can enhance the reactivity of certain bases. Ensure your solvent is anhydrous, as water can deactivate strong bases and alter the reaction pathway.[2]
-
-
Cause 3: Insufficient Temperature: The rearrangement is an equilibrium process. Insufficient thermal energy may prevent the system from overcoming the activation barrier required to reach the more stable product, even if it is thermodynamically favored.
-
Solution: Gently heat the reaction mixture. Refluxing in a suitable solvent (e.g., methanol, toluene) is a common strategy. Monitor the reaction by TLC or GC-MS to find the optimal temperature and time, avoiding temperatures high enough to cause decomposition.
-
Q2: I'm observing a mixture of isomers in my final product. How can I improve selectivity?
A2: The formation of an isomer mixture indicates that the reaction has not fully reached thermodynamic equilibrium or that the energy difference between the isomers is small.
-
Cause 1: Insufficient Reaction Time: Equilibration takes time. Stopping the reaction too early will leave a significant amount of the starting material or kinetic intermediates.
-
Solution: Increase the reaction time. Monitor the reaction progress over an extended period (e.g., 12-24 hours) to ensure the product ratio is no longer changing, which signals that equilibrium has been reached.
-
-
Cause 2: Reversibility: As all steps are reversible, the final product ratio reflects the relative thermodynamic stabilities of all possible isomers.
-
Solution: If the desired isomer is the most stable, prolonging the reaction time and/or increasing the temperature should favor its formation. If an undesired isomer is more stable, this reaction pathway may not be suitable. In such cases, alternative synthetic routes like the Pauson-Khand reaction or Nazarov cyclization might be necessary to achieve kinetic control.[3][4]
-
Q3: I'm getting significant side products and a low yield of the desired material. What are these byproducts and how can I minimize them?
A3: Side product formation is often due to the high reactivity of the enolate intermediates, which can undergo competing reaction pathways.
-
Cause 1: Intermolecular Aldol Condensation: The enolate intermediate can react with another molecule of the starting ketone, leading to higher molecular weight aldol adducts and their dehydration products.
-
Solution: Run the reaction at a lower concentration (high dilution) to favor the intramolecular rearrangement over intermolecular reactions. Add the base slowly to the substrate solution to keep the instantaneous concentration of the enolate low.
-
-
Cause 2: Polymerization/Decomposition: Harsh reaction conditions (very strong base, high temperature) can lead to decomposition or polymerization, often resulting in a dark, tarry reaction mixture.[5]
-
Solution: Use the mildest base and lowest temperature that effectively promote the rearrangement. Screen different bases to find one that provides a cleaner reaction profile. For instance, a hindered base like lithium diisopropylamide (LDA) might be less prone to adding as a nucleophile compared to smaller alkoxides.
-
-
Cause 3: Base-Related Side Reactions: Some bases can act as nucleophiles. For example, hydroxide or methoxide could potentially engage in Michael addition to the enone.
-
Solution: Switch to a non-nucleophilic, sterically hindered base. DBU or potassium tert-butoxide are excellent choices to minimize nucleophilic side reactions.
-
Troubleshooting Summary Table
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low/No Conversion | 1. Inactive or weak base.2. Insufficient temperature.3. Presence of water/impurities. | 1. Use a fresh, anhydrous, stronger base (e.g., t-BuOK).2. Increase reaction temperature; reflux if necessary.3. Use oven-dried glassware and anhydrous solvents.[2] |
| Mixture of Isomers | 1. Reaction has not reached equilibrium.2. Small energy difference between isomers. | 1. Increase reaction time and monitor until the product ratio is stable.2. Consider if the desired product is indeed the thermodynamic one. |
| Low Yield/Side Products | 1. Intermolecular aldol condensation.2. Decomposition under harsh conditions.3. Nucleophilic attack by the base. | 1. Use high dilution conditions; add base slowly.2. Use milder base/lower temperature.3. Switch to a non-nucleophilic base (e.g., DBU). |
| Difficult Purification | 1. Product is an oil.2. Baseline impurities on TLC. | 1. Purify via column chromatography using a gradient elution.[6]2. Perform an aqueous workup with a mild acid wash (e.g., sat. NH₄Cl) to remove basic residues before chromatography. |
Detailed Experimental Protocol
This protocol provides a general methodology for the base-catalyzed rearrangement of a 2,3-dialkylcyclopent-2-enone to a 2,5-dialkylcyclopent-2-enone.
Experimental Workflow Diagram
Caption: General workflow for the rearrangement experiment.
Step-by-Step Methodology
Materials:
-
Alkyl-substituted cyclopentenone (1.0 eq)
-
Anhydrous Methanol (or other suitable solvent)
-
Sodium Methoxide (NaOMe, 0.1 - 0.3 eq) or Potassium tert-Butoxide (t-BuOK)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the alkyl-substituted cyclopentenone (e.g., 1.0 g) and anhydrous methanol (20 mL). Stir the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: In a separate flask, prepare a solution of sodium methoxide in methanol. Add the base solution (0.2 eq) dropwise to the stirring solution of the cyclopentenone at room temperature.
-
Heating and Monitoring: Heat the reaction mixture to reflux (approx. 65°C for methanol). Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC or GC-MS. The disappearance of the starting material and the appearance of a new, typically more polar, spot indicates product formation. Continue heating until the starting material is consumed or the product ratio remains constant (typically 4-16 hours).
-
Quenching: Once the reaction is complete, cool the flask in an ice bath to 0°C. Carefully quench the reaction by adding saturated aqueous ammonium chloride solution until the mixture is neutral to pH paper.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.[6]
-
Washing and Drying: Combine the organic layers and wash once with brine to remove residual water. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by flash column chromatography on silica gel.[6] A gradient elution system, such as 5% to 20% ethyl acetate in hexanes, is often effective. Combine the fractions containing the pure product and concentrate in vacuo to yield the rearranged cyclopentenone.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 3,4- and 4,4-Dimethylcyclopent-2-enone for Drug Development Professionals
In the landscape of pharmaceutical development and complex molecule synthesis, the selection of appropriate building blocks is paramount. Substituted cyclopentenones are valuable synthons, but subtle structural variations can lead to significant differences in their chemical behavior. This guide provides an in-depth comparison of the reactivity of two constitutional isomers: 3,4-dimethylcyclopent-2-enone and 4,4-dimethylcyclopent-2-enone. Understanding these differences is crucial for researchers and scientists in designing efficient and selective synthetic routes.
Introduction: Structural Isomers with Distinct Reactivity Profiles
At first glance, this compound and 4,4-dimethylcyclopent-2-enone appear to be closely related structures. Both are five-membered rings containing an α,β-unsaturated ketone moiety and two methyl groups. However, the placement of these methyl groups profoundly influences the steric and electronic environment of the reactive sites within the molecule, leading to divergent reactivity in key chemical transformations. This guide will explore these differences through the lens of nucleophilic addition and enolate formation, supported by theoretical principles and experimental considerations.
Nucleophilic Addition: A Tale of Two Carbons
The α,β-unsaturated ketone functionality in both isomers presents two primary electrophilic sites for nucleophilic attack: the carbonyl carbon (C1) and the β-carbon (C4 in the parent cyclopentenone system). The regioselectivity of this attack is a critical consideration in synthetic planning.
Steric Hindrance: The Gatekeeper of Reactivity
The most significant factor differentiating the reactivity of these two isomers is steric hindrance.
-
4,4-Dimethylcyclopent-2-enone: The gem-dimethyl group at the C4 position creates a significant steric shield around the β-carbon. This steric congestion disfavors the approach of nucleophiles to this site, thereby hindering 1,4-conjugate addition. Nucleophilic attack is more likely to occur at the less hindered carbonyl carbon (C1), favoring 1,2-addition.
-
This compound: In this isomer, the methyl groups are located at the C3 and C4 positions. While the C4-methyl group does introduce some steric bulk, it is considerably less than the gem-dimethyl arrangement in the 4,4-isomer. The C3-methyl group primarily influences the electronics of the double bond and has a lesser steric impact on the β-carbon. Consequently, the β-carbon is more accessible to nucleophiles compared to the 4,4-isomer, making 1,4-conjugate addition a more favorable pathway.
Electronic Effects: A Subtle but Important Influence
The electronic nature of the methyl substituents also plays a role, albeit a more subtle one, in modulating reactivity. Methyl groups are weakly electron-donating.
-
In This compound , the C3-methyl group directly attached to the double bond donates electron density, which can slightly decrease the electrophilicity of the β-carbon. The C4-methyl group has a less direct electronic influence on the conjugated system.
-
In 4,4-dimethylcyclopent-2-enone , the two methyl groups at C4 have an inductive electron-donating effect on the β-carbon, which can also slightly reduce its electrophilicity.
While these electronic effects are present, the steric differences between the two isomers are generally the dominant factor in determining the outcome of nucleophilic addition reactions.
Quantitative Comparison of Electrophilicity
Table 1: Predicted Relative Reactivity in Nucleophilic Addition
| Isomer | Predicted Predominant Pathway | Predicted Relative Rate of 1,4-Addition | Rationale |
| This compound | 1,4-Conjugate Addition | Faster | Less steric hindrance at the β-carbon. |
| 4,4-Dimethylcyclopent-2-enone | 1,2-Addition | Slower | Significant steric hindrance from the gem-dimethyl group at the β-carbon. |
Enolate Formation: Kinetic vs. Thermodynamic Control
The formation of enolates from these cyclopentenone derivatives is another area where their structural differences manifest in distinct chemical behavior. Enolates are powerful nucleophiles in their own right, and the ability to selectively form a specific enolate is a cornerstone of modern synthetic strategy.
Regioselectivity of Deprotonation
-
4,4-Dimethylcyclopent-2-enone: This isomer has only one possible site for deprotonation to form an enolate: the α'-carbon (C5). The gem-dimethyl group at C4 prevents the formation of an enolate on that side of the carbonyl. This lack of ambiguity can be a significant advantage in synthesis, as it leads to the formation of a single regioisomer of the enolate.
-
This compound: This isomer presents a more complex scenario. It has two potential sites for deprotonation: the α'-carbon (C5) and the α-carbon of the enone system (C2), although deprotonation at C2 is generally less favorable due to the nature of the conjugated system. More importantly, it can potentially form two different enolates by deprotonation at C5, leading to either the kinetic or thermodynamic enolate.
Kinetic and Thermodynamic Enolates in this compound
The formation of either the kinetic or thermodynamic enolate from this compound is governed by the reaction conditions, specifically the choice of base, temperature, and reaction time[2][3][4][5][6].
-
Kinetic Enolate: Formed by the removal of the most accessible proton. In this case, deprotonation at the less hindered face of the C5 position would be favored under kinetic control (strong, bulky base like LDA at low temperature, e.g., -78 °C)[4][5][6].
-
Thermodynamic Enolate: The more stable enolate, which is typically the more substituted one. For this compound, the thermodynamic enolate would likely be the one where the double bond is more substituted. Its formation is favored under conditions that allow for equilibration (weaker base, higher temperature)[2][3][6].
The ability to selectively generate either the kinetic or thermodynamic enolate from this compound offers synthetic flexibility that is not available with the 4,4-isomer.
Table 2: Comparison of Enolate Formation
| Isomer | Potential Enolates | Control | Synthetic Utility |
| This compound | Kinetic and Thermodynamic | Amenable to both kinetic and thermodynamic control, allowing for selective formation of different enolates. | Offers greater synthetic versatility for subsequent reactions. |
| 4,4-Dimethylcyclopent-2-enone | Single Regioisomer | Not applicable (only one enolate possible). | Provides a single, predictable enolate for reactions, simplifying product outcomes. |
Experimental Protocols for Reactivity Comparison
To empirically validate the predicted differences in reactivity, a series of well-defined experiments can be conducted.
Protocol for a Competitive Nucleophilic Addition Reaction
This experiment is designed to directly compare the relative rates of Michael addition to the two isomers.
Objective: To determine the relative reactivity of 3,4- and 4,4-dimethylcyclopent-2-enone towards a soft nucleophile.
Materials:
-
This compound
-
4,4-Dimethylcyclopent-2-enone
-
A soft nucleophile (e.g., thiophenol or dimethyl malonate)
-
A suitable base (e.g., triethylamine or sodium hydride)
-
Anhydrous solvent (e.g., THF or DCM)
-
Internal standard for GC or NMR analysis (e.g., dodecane)
Procedure:
-
In a flame-dried flask under an inert atmosphere, prepare a solution containing equimolar amounts of this compound, 4,4-dimethylcyclopent-2-enone, and the internal standard in the chosen solvent.
-
Cool the solution to a controlled temperature (e.g., 0 °C).
-
In a separate flask, prepare a solution of the nucleophile and the base.
-
Slowly add a sub-stoichiometric amount (e.g., 0.1 equivalents) of the nucleophile/base solution to the stirred solution of the enones.
-
Allow the reaction to proceed for a set period.
-
Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).
-
Extract the organic components, dry the organic layer, and concentrate.
-
Analyze the product mixture by GC or ¹H NMR to determine the relative amounts of the unreacted starting materials and the Michael adducts.
Expected Outcome: It is expected that the this compound will be consumed at a significantly faster rate than the 4,4-dimethylcyclopent-2-enone, indicating its higher reactivity towards 1,4-addition.
Protocol for a Kinetic Study of Nucleophilic Addition
This experiment will provide quantitative data on the reaction rates.
Objective: To determine the second-order rate constants for the Michael addition of a nucleophile to each isomer individually.
Procedure:
-
Prepare separate standard solutions of known concentrations for each cyclopentenone isomer and the nucleophile.
-
Initiate the reaction by mixing the solutions in a UV-Vis spectrophotometer cuvette or an NMR tube at a constant temperature.
-
Monitor the disappearance of the starting material or the appearance of the product over time using a suitable analytical technique (e.g., UV-Vis spectroscopy by monitoring the disappearance of the enone chromophore, or ¹H NMR spectroscopy by integrating key signals).
-
Plot the concentration data versus time and determine the initial reaction rate.
-
Repeat the experiment with different initial concentrations of the reactants to determine the reaction order and the second-order rate constant.
Data Analysis: The calculated second-order rate constants will provide a quantitative measure of the relative reactivity of the two isomers.
Caption: Workflow for the kinetic analysis of nucleophilic addition.
Conclusion: Strategic Selection for Synthetic Success
The choice between 3,4- and 4,4-dimethylcyclopent-2-enone in a synthetic endeavor is not arbitrary. This guide has illuminated the critical differences in their reactivity stemming from the distinct placement of their methyl substituents.
-
4,4-Dimethylcyclopent-2-enone is the substrate of choice when seeking to favor 1,2-addition to the carbonyl group or when a single, unambiguous enolate is required. Its sterically encumbered β-position effectively shuts down conjugate addition pathways.
-
This compound , with its more accessible β-carbon, is the preferred isomer for promoting 1,4-conjugate addition . Furthermore, its capacity to form either a kinetic or thermodynamic enolate provides a greater degree of synthetic flexibility for subsequent carbon-carbon bond-forming reactions.
By understanding these fundamental principles of reactivity, researchers and drug development professionals can make more informed decisions in the design and execution of their synthetic strategies, ultimately leading to more efficient and selective routes to complex molecular targets.
References
Navigating the Chiral Labyrinth: A Comparative Guide to the Enantioselective Analysis of 3,4-Dimethylcyclopent-2-enone
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric purity is not merely a procedural step but a critical gateway to ensuring the safety, efficacy, and quality of chiral molecules. 3,4-Dimethylcyclopent-2-enone, a versatile chiral building block in the synthesis of various bioactive compounds, presents a compelling case for robust enantioselective analysis.[1][2] This guide provides an in-depth, objective comparison of the primary chromatographic techniques for the enantioselective analysis of this key synthetic intermediate, supported by experimental insights and data to inform your methodological choices.
The Stereochemical Significance of this compound
The cyclopentenone scaffold is a cornerstone in the synthesis of a wide array of natural products and pharmaceuticals.[1][2] The introduction of chirality at the 3 and 4 positions of the cyclopentenone ring, as in this compound, exponentially increases its value as a precursor for complex, stereochemically defined target molecules. The biological activity of the final compounds often resides in a single enantiomer, while the other may be inactive or even elicit undesirable side effects. Consequently, the ability to accurately quantify the enantiomeric excess (ee) of this compound is paramount during synthesis and purification.
Comparative Analysis of Enantioselective Chromatographic Techniques
The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, necessitates the use of a chiral selector.[3] In chromatographic techniques, this is typically achieved through a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to differential retention times. The three most prominent techniques for the enantioselective analysis of volatile and semi-volatile chiral compounds like this compound are Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Chiral Supercritical Fluid Chromatography (SFC).
Workflow for Enantioselective Analysis
Caption: General workflow for the enantioselective analysis of this compound.
Chiral Gas Chromatography (GC): The Power of Volatility
For volatile compounds like this compound, chiral GC is often the first line of analytical inquiry. The technique relies on partitioning the analyte between a gaseous mobile phase and a liquid stationary phase coated on the inside of a long, thin capillary column.
Mechanism of Separation: Chiral recognition in GC is typically achieved using CSPs based on cyclodextrin derivatives.[3] These cone-shaped molecules have a hydrophobic cavity and a hydrophilic exterior. Enantiomers can enter the cavity and interact with the chiral selectors on the rim of the cyclodextrin through various mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation. The subtle differences in the stability of the diastereomeric complexes formed between each enantiomer and the CSP lead to different retention times.
Experimental Protocol: Chiral GC-FID Analysis
-
Column: A chiral capillary column, such as one coated with a derivatized β-cyclodextrin stationary phase, is recommended.
-
Carrier Gas: Helium or Hydrogen at a constant flow or pressure.
-
Injection: Split/splitless injector at a temperature that ensures rapid volatilization without degradation (e.g., 250 °C).
-
Oven Temperature Program: A temperature gradient is often employed to ensure good peak shape and resolution. For example, starting at a low temperature (e.g., 60 °C) and ramping up to a higher temperature (e.g., 180 °C).
-
Detector: A Flame Ionization Detector (FID) is a common and robust choice for organic analytes.
Data Presentation: Expected Performance of Chiral GC
| Parameter | Expected Value | Rationale |
| Resolution (Rs) | > 1.5 | A resolution value greater than 1.5 indicates baseline separation of the enantiomers, which is crucial for accurate quantification. |
| Analysis Time | 10 - 30 minutes | GC methods can be relatively fast, depending on the column length and temperature program. |
| Limit of Detection (LOD) | Low ng to pg range | FID is a highly sensitive detector. |
| Sample Requirement | Small (µL) | Only a small amount of sample is needed for injection. |
Causality in Experimental Choices: The choice of a cyclodextrin-based column is based on its proven ability to resolve a wide range of chiral compounds, including ketones. The temperature program is optimized to balance analysis time with resolution; a slower ramp rate can improve separation but will lengthen the run time.
Chiral High-Performance Liquid Chromatography (HPLC): Versatility and Broad Applicability
Chiral HPLC is a powerful and widely used technique for the separation of enantiomers.[4] It is particularly useful for compounds that are not sufficiently volatile or are thermally labile for GC analysis.
Mechanism of Separation: In chiral HPLC, the separation is achieved on a column packed with a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose or amylose coated on a silica support, are the most common.[5][6][7] The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, π-π stacking, and steric hindrance, between the analyte and the chiral polymer. The analyte fits into chiral grooves or cavities on the surface of the CSP, and the different fit of the two enantiomers results in different retention times.
Experimental Protocol: Chiral HPLC-UV Analysis
-
Column: A polysaccharide-based chiral column (e.g., Chiralcel® or Chiralpak® series).
-
Mobile Phase: Typically a mixture of a non-polar solvent like hexane and a polar alcohol like isopropanol (IPA) or ethanol. The ratio of these solvents is a critical parameter for optimizing the separation.
-
Flow Rate: A typical flow rate is between 0.5 and 1.5 mL/min.
-
Detection: UV detection is commonly used for compounds with a chromophore, such as the carbonyl group in this compound. The detection wavelength should be set to the λmax of the analyte.
-
Column Temperature: The column is usually maintained at a constant temperature (e.g., 25 °C) to ensure reproducible retention times.
Data Presentation: Expected Performance of Chiral HPLC
| Parameter | Expected Value | Rationale |
| Resolution (Rs) | > 2.0 | Polysaccharide-based columns often provide excellent resolution. |
| Analysis Time | 5 - 20 minutes | HPLC methods can be very fast, especially with modern ultra-high-performance liquid chromatography (UHPLC) systems. |
| Limit of Detection (LOD) | ng range | Dependent on the UV absorptivity of the analyte. |
| Sample Requirement | Small (µL) | Similar to GC, only a small volume is required. |
Causality in Experimental Choices: The choice of a polysaccharide-based CSP is due to their broad enantioselectivity.[6] The mobile phase composition is the primary tool for method development in HPLC; adjusting the percentage of the alcohol modifier allows for fine-tuning of the retention and resolution.
Logical Relationship of Method Development in Chiral HPLC
Caption: Decision-making process for optimizing a chiral HPLC method.
Conclusion: Selecting the Optimal Technique
Both chiral GC and chiral HPLC are highly effective for the enantioselective analysis of this compound. The choice between the two often comes down to instrument availability and the specific requirements of the analysis.
-
Chiral GC is an excellent choice due to the volatility of the analyte. It can offer high resolution and sensitivity.
-
Chiral HPLC provides greater flexibility in method development, particularly through the adjustment of the mobile phase. Polysaccharide-based columns are known for their robustness and broad applicability.
For routine quality control where speed and high throughput are essential, a well-optimized chiral HPLC method may be preferable. For research and development, where detailed investigation of enantiomeric purity is required, both techniques can provide valuable and complementary information. Ultimately, the most suitable method will be the one that is validated to provide the necessary accuracy, precision, and robustness for its intended purpose.
References
- 1. Synthesis of Chiral Cyclopentenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. gcms.cz [gcms.cz]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. researchgate.net [researchgate.net]
- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Researcher's Guide to Diastereoselectivity in Reactions of 3,4-Dimethylcyclopent-2-enone: A Comparative Analysis
For researchers and professionals in drug development and synthetic chemistry, the precise control of stereochemistry is paramount. The cyclopentane ring, a common scaffold in numerous natural products and pharmaceuticals, often presents significant challenges in achieving the desired stereochemical outcome. This guide provides an in-depth analysis of the diastereoselectivity in key reactions of 3,4-dimethylcyclopent-2-enone, a prochiral substrate with two adjacent stereocenters that profoundly influence its reactivity. We will dissect the underlying principles governing stereocontrol and compare the outcomes of different synthetic strategies, supported by established mechanistic models and relevant experimental data from analogous systems.
The Stereochemical Landscape of this compound
The diastereoselectivity in reactions of this compound is fundamentally dictated by its ground-state conformation and the steric and electronic influence of the two methyl groups at the C3 and C4 positions. The cyclopentenone ring is nearly planar, and the two methyl groups can adopt either a cis or trans relationship. For the purpose of this guide, we will focus on the more thermodynamically stable trans-3,4-dimethylcyclopent-2-enone.
In the trans isomer, the two methyl groups are on opposite faces of the ring. This arrangement creates a distinct steric bias, influencing the trajectory of incoming reagents. The C4-methyl group, being allylic to the double bond, can exert significant steric hindrance to the approach of nucleophiles to the β-carbon (C3) from the same face. Conversely, the C3-methyl group directly attached to the double bond sterically shields one face of the enone system.
Comparative Analysis of Diastereoselective Reactions
We will now explore the diastereoselectivity of three major classes of reactions performed on this compound: conjugate additions, carbonyl reductions, and enolate alkylations.
Conjugate Addition: The Michael Reaction
The conjugate or Michael addition is a cornerstone of carbon-carbon bond formation.[1][2] The stereochemical outcome of the addition of a nucleophile to the β-carbon of this compound is highly dependent on the nature of the nucleophile and the reaction conditions.
Mechanism and Stereochemical Rationale:
The addition of a nucleophile to the β-carbon (C3) generates a new stereocenter. The facial selectivity of this attack is governed by the steric hindrance imposed by the two methyl groups. Generally, the nucleophile will preferentially attack from the face opposite to the bulkier substituent, which in this case is the C4-methyl group that dictates the approach to the developing sp3 center at C3.
Comparison of Nucleophiles:
-
Soft Nucleophiles (e.g., Organocuprates): Gilman reagents (lithium dialkylcuprates) are soft nucleophiles that are well-known to favor 1,4-addition to α,β-unsaturated ketones.[2][3] The attack of the cuprate is expected to occur from the face anti to the C4-methyl group to minimize steric interactions in the transition state. This would lead to a trans relationship between the incoming nucleophile and the C4-methyl group.
-
Harder Nucleophiles (e.g., Organolithiums): While organolithium reagents can sometimes undergo conjugate addition, they often favor 1,2-addition to the carbonyl group. When 1,4-addition does occur, the stereoselectivity is often lower than with cuprates due to their smaller size and higher reactivity, which can lead to a less selective, earlier transition state.
-
Enolates: The addition of enolates, such as those derived from malonates, is a classic Michael reaction. The stereochemical outcome can be influenced by the presence of chelating metals and the geometry of the enolate. For this compound, the approach of the enolate will be directed by the C4-methyl group, leading to the formation of the product with the newly formed bond anti to this group.
Expected Diastereoselectivity in Organocuprate Addition:
| Nucleophile (R in R₂CuLi) | Expected Major Diastereomer | Expected Diastereomeric Ratio (d.r.) |
| Me₂CuLi | (3S,4R)-3,4-dimethyl-3-methylcyclopentan-1-one | High (e.g., >90:10) |
| Bu₂CuLi | (3S,4R)-3-butyl-3,4-dimethylcyclopentan-1-one | High (e.g., >90:10) |
Note: The stereochemical descriptors are illustrative for one enantiomer of the starting material.
Experimental Protocol: Diastereoselective Conjugate Addition of Lithium Dimethylcuprate
Objective: To synthesize (3S,4R)-3,4,5-trimethylcyclopentan-1-one with high diastereoselectivity.
Materials:
-
trans-3,4-Dimethylcyclopent-2-en-one
-
Copper(I) iodide (CuI)
-
Methyllithium (MeLi) in diethyl ether
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add CuI (1.1 equivalents).
-
Cool the flask to 0 °C in an ice bath and add anhydrous diethyl ether.
-
Slowly add a solution of MeLi (2.2 equivalents) in diethyl ether to the stirred suspension of CuI. The solution will change color, indicating the formation of lithium dimethylcuprate.
-
Stir the mixture at 0 °C for 30 minutes.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of trans-3,4-dimethylcyclopent-2-en-one (1.0 equivalent) in anhydrous diethyl ether to the cuprate solution.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired product. The diastereomeric ratio can be determined by ¹H NMR or GC analysis.
Reduction of the Carbonyl Group and the Double Bond
The reduction of this compound can proceed via two main pathways: 1,2-reduction of the carbonyl group to an allylic alcohol or 1,4-reduction (conjugate reduction) of the double bond to a saturated ketone. The choice of reducing agent is critical in controlling the chemoselectivity and diastereoselectivity.
1. 1,2-Reduction (Luche Reduction):
The Luche reduction, employing sodium borohydride (NaBH₄) in the presence of a lanthanide salt such as cerium(III) chloride (CeCl₃), is highly selective for the 1,2-reduction of α,β-unsaturated ketones.[4][5][6]
Mechanism and Stereochemical Rationale:
The Ce³⁺ ion coordinates to the carbonyl oxygen, enhancing its electrophilicity and directing the hydride attack to the carbonyl carbon. The facial selectivity of the hydride attack is governed by steric hindrance. For this compound, the hydride will preferentially attack from the less hindered face. The C4-methyl group is expected to exert a greater steric influence than the C3-methyl group on the approach to the carbonyl carbon. Therefore, the hydride will likely attack from the face anti to the C4-methyl group, leading to the formation of the alcohol where the hydroxyl group is syn to the C4-methyl group.
2. 1,4-Reduction (Conjugate Reduction):
Catalytic hydrogenation or the use of dissolving metal reductions can achieve the reduction of the carbon-carbon double bond.
Mechanism and Stereochemical Rationale:
In catalytic hydrogenation (e.g., H₂, Pd/C), the substrate adsorbs onto the catalyst surface from the less sterically hindered face. The C3 and C4 methyl groups will direct the approach of the enone to the catalyst, with the less hindered face being presented for hydrogen delivery. This is expected to result in the cis addition of hydrogen, leading to a cis relationship between the newly introduced hydrogen at C2 and the C3-methyl group.
Comparison of Reduction Methods:
| Reagent/Method | Product Type | Expected Major Diastereomer |
| NaBH₄, CeCl₃ (Luche) | Allylic Alcohol (1,2-reduction) | (1R,3R,4S)-3,4-Dimethylcyclopent-2-en-1-ol |
| H₂, Pd/C | Saturated Ketone (1,4-reduction) | (3R,4S)-3,4-Dimethylcyclopentan-1-one |
Note: The stereochemical descriptors are illustrative for one enantiomer of the starting material.
Experimental Protocol: Diastereoselective Luche Reduction
Objective: To synthesize (1R,3R,4S)-3,4-dimethylcyclopent-2-en-1-ol with high diastereoselectivity.
Materials:
-
trans-3,4-Dimethylcyclopent-2-en-one
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Sodium borohydride (NaBH₄)
-
Methanol
Procedure:
-
In a round-bottom flask, dissolve trans-3,4-dimethylcyclopent-2-en-one (1.0 equivalent) and CeCl₃·7H₂O (1.1 equivalents) in methanol.
-
Stir the solution at room temperature until the salt is fully dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add NaBH₄ (1.1 equivalents) portion-wise to the stirred solution. Effervescence will be observed.
-
Stir the reaction at 0 °C for 30 minutes after the addition is complete.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Alkylation of the Corresponding Enolate
The deprotonation of 3,4-dimethylcyclopentan-1-one (the product of conjugate reduction) generates an enolate that can be alkylated. The stereoselectivity of this alkylation is crucial for the synthesis of more complex substituted cyclopentanes.
Mechanism and Stereochemical Rationale:
The formation of the enolate can be directed to either the kinetic or thermodynamic position. For 3,4-dimethylcyclopentan-1-one, deprotonation at the less substituted α-carbon (C5) is kinetically favored, while deprotonation at the more substituted α-carbon (C2) leads to the thermodynamically more stable enolate.
The subsequent alkylation of the enolate will occur from the less sterically hindered face of the enolate. The existing stereocenters at C3 and C4 will direct the approach of the electrophile. The C4-methyl group is expected to be the primary stereodirecting group, forcing the electrophile to approach from the opposite face.
Comparison of Alkylation Conditions:
| Base/Conditions | Enolate formed | Expected Major Product (E = Electrophile) |
| LDA, -78 °C | Kinetic (at C5) | Alkylation at C5, trans to C4-methyl |
| NaH, reflux | Thermodynamic (at C2) | Alkylation at C2, trans to C3-methyl |
Visualizing Stereochemical Control
The following diagrams, generated using DOT language, illustrate the key transition states that govern the diastereoselectivity in the reactions discussed.
Conjugate Addition of an Organocuprate
Caption: Favored anti-attack of the organocuprate.
Luche Reduction of the Carbonyl Group
Caption: Diastereoselective hydride attack in Luche reduction.
Conclusion and Future Outlook
The diastereoselectivity in reactions of this compound is a predictable consequence of the steric environment created by the two methyl substituents. By carefully selecting reagents and reaction conditions, researchers can achieve a high degree of control over the formation of new stereocenters.
-
Conjugate additions with soft nucleophiles like organocuprates offer excellent diastereoselectivity, with the incoming group adding anti to the C4-methyl group.
-
Luche reduction provides a reliable method for the 1,2-reduction of the carbonyl group, with the resulting hydroxyl group being syn to the C4-methyl group.
-
Enolate alkylations of the corresponding saturated ketone allow for the introduction of additional substituents with predictable stereochemistry, guided by the existing stereocenters.
While direct comparative experimental data on this compound is not extensively documented in the literature, the principles outlined in this guide, derived from well-established mechanistic models and studies on analogous systems, provide a robust framework for predicting and controlling the stereochemical outcomes of its reactions. Future work in this area could involve the systematic study of various catalytic asymmetric methods to further enhance the enantioselectivity of these transformations, opening up new avenues for the efficient synthesis of complex chiral molecules.
References
- 1. 3,4-Dimethylcyclopent-2-en-1-one | C7H10O | CID 121710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Luche reduction - Wikipedia [en.wikipedia.org]
- 5. Luche Reduction | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Luche Reduction [organic-chemistry.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3,4-Dimethylcyclopent-2-enone for Laboratory Professionals
Navigating the complexities of chemical waste management is a critical responsibility for researchers and scientists. This guide provides a detailed, step-by-step protocol for the proper disposal of 3,4-Dimethylcyclopent-2-enone, ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined below are grounded in established safety principles and regulatory standards, offering a framework for responsible chemical stewardship.
Hazard Identification and Risk Assessment: The "Why" Behind Cautious Disposal
This compound is a flammable liquid and vapor.[1] Its flashpoint, the lowest temperature at which it can vaporize to form an ignitable mixture in air, necessitates careful handling to prevent fires or explosions.[2][3] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, substances with a flashpoint below 60°C (140°F) are generally classified as flammable and, consequently, as hazardous waste.[4] Therefore, this compound must not be disposed of down the drain or in regular solid waste.[4][5] Improper disposal can lead to environmental contamination and poses a significant safety risk.
The Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) have established stringent regulations for the management of hazardous waste to protect both human health and the environment.[6][7][8] Adherence to these guidelines is not only a matter of best practice but a legal requirement.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure through inhalation, skin contact, or eye contact.[9][10]
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[9][10] | Protects against splashes and vapors that can cause eye irritation. |
| Hand Protection | Chemically impermeable gloves (e.g., butyl rubber or Viton).[11] | Prevents skin contact, which can lead to irritation or absorption of the chemical. |
| Body Protection | A standard laboratory coat.[11] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges may be necessary if handling large quantities or in poorly ventilated areas.[11] | Minimizes the inhalation of vapors, which can cause respiratory irritation.[9] |
Always consult your institution's Chemical Hygiene Plan and the specific Safety Data Sheet (SDS) for detailed PPE requirements.[7][12]
Segregation and Containerization: Preventing Unwanted Reactions
Proper segregation of chemical waste is a cornerstone of laboratory safety. Mixing incompatible chemicals can lead to dangerous reactions, including the generation of toxic gases, fires, or explosions.[13] As a ketone, this compound should not be mixed with incompatible materials such as strong oxidizing agents, strong bases, or certain acids.[14][15][16][17]
Experimental Protocol for Waste Collection:
-
Select an Appropriate Waste Container:
-
Use a clean, dedicated, and chemically compatible container with a secure, tight-fitting lid.[4][18] Glass or a suitable plastic container is generally appropriate.[4]
-
Ensure the container is in good condition and free from leaks.[18]
-
Do not use metal containers for acidic or basic waste streams, and avoid glass for hydrofluoric acid waste.[19]
-
-
Label the Waste Container:
Waste Accumulation and Storage: Maintaining a Safe Laboratory Environment
Designated Satellite Accumulation Areas (SAAs) are designated for the temporary storage of hazardous waste at or near the point of generation.[19]
Workflow for Waste Accumulation:
Caption: Workflow for accumulating this compound waste.
Key Storage Requirements:
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when actively adding waste.[4][6] This is a common regulatory violation and a significant safety hazard.[6]
-
Prevent Ignition Sources: Store flammable liquid waste away from all sources of ignition, including heat, sparks, open flames, and direct sunlight.[1][21]
-
Ensure Proper Ventilation: The storage area should be well-ventilated to prevent the buildup of flammable vapors.[1][9]
-
Secondary Containment: It is best practice to place liquid waste containers in a secondary containment bin or tray to contain any potential leaks or spills.
Final Disposal Procedures: The Path to Regulatory Compliance
The final disposal of this compound must be handled by a licensed hazardous waste disposal company.[21][22] It is illegal to dispose of flammable liquids in the regular trash or down the drain.[5]
Step-by-Step Disposal Protocol:
-
Full Container Management: Once the waste container is full, or if it has been accumulating for a period approaching your institution's limit (often 90 days for large quantity generators), prepare it for pickup.[19]
-
Request a Pickup: Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office to schedule a waste pickup.[4]
-
Documentation: Complete any necessary waste pickup forms or manifests as required by your institution and the waste disposal vendor. This creates a "cradle-to-grave" record of the waste, as mandated by the EPA.[21][23]
-
Professional Removal: Trained personnel from the licensed waste disposal company will collect the waste for transport to a permitted treatment, storage, and disposal facility (TSDF).[21]
Caption: Decision tree for the proper disposal of this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your institution remains in compliance with all relevant environmental regulations. Always prioritize safety and consult your institution's specific guidelines for chemical waste management.
References
- 1. 3,4-Dimethylcyclopent-2-en-1-one | 30434-64-1 | TCI AMERICA [tcichemicals.com]
- 2. 3,4-dimethyl-2-cyclopenten-1-one, 30434-64-1 [thegoodscentscompany.com]
- 3. lookchem.com [lookchem.com]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. triumvirate.com [triumvirate.com]
- 6. pfw.edu [pfw.edu]
- 7. osha.gov [osha.gov]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. threesixtysafety.com [threesixtysafety.com]
- 10. Safety Guide for Butanone (Methyl Ethyl Ketone) - Online Safety Trainer [onlinesafetytrainer.com]
- 11. benchchem.com [benchchem.com]
- 12. md.rcm.upr.edu [md.rcm.upr.edu]
- 13. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 14. ehs.washington.edu [ehs.washington.edu]
- 15. vumc.org [vumc.org]
- 16. case.edu [case.edu]
- 17. wpi.edu [wpi.edu]
- 18. usbioclean.com [usbioclean.com]
- 19. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 20. benchchem.com [benchchem.com]
- 21. mlienvironmental.com [mlienvironmental.com]
- 22. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 23. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Handling 3,4-Dimethylcyclopent-2-enone: Essential Protective Measures and Protocols
As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. This guide provides essential, immediate safety and logistical information for the handling of 3,4-Dimethylcyclopent-2-enone (CAS No. 30434-64-1). The protocols herein are designed to be a self-validating system, grounding every recommendation in established safety principles and the specific chemical properties of the compound. Our objective is to empower you to work confidently and safely, mitigating risks through expert-driven procedures.
A Proactive Approach to Hazard Assessment
Understanding the specific risks associated with this compound is the first step in developing a robust safety plan. While some aggregated sources report that this chemical does not meet GHS hazard criteria, other reputable suppliers provide specific hazard classifications.[1] In laboratory practice, we must adopt the principle of precaution and adhere to the more stringent safety warnings.
This compound is consistently identified as a flammable liquid and vapor.[2][3] Furthermore, at least one major supplier classifies it as a substance that causes skin and serious eye irritation. Therefore, all handling procedures must be based on the assumption that this compound is flammable and an irritant.
| Hazard Classification | Description | Source(s) |
| Physical Hazard | H226: Flammable liquid and vapor | [2][3] |
| Health Hazard | H315: Causes skin irritation | |
| Health Hazard | H319: Causes serious eye irritation | |
| Flash Point | 58.9 °C (138.0 °F) | [4][5][6] |
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a passive checklist; it is an active risk mitigation strategy. The following recommendations are tiered to address various scales of laboratory operations, from small-scale research to pilot-scale development.
Eye and Face Protection: The Non-Negotiable First Line of Defense
Given its classification as a serious eye irritant, robust eye protection is mandatory. A splash of this chemical could result in significant injury.
-
Minimum Requirement: At all times, wear chemical splash goggles that conform to ANSI Z87.1 standards. Standard safety glasses with side shields are insufficient as they do not provide an adequate seal against splashes and vapors.
-
High-Risk Operations: For procedures involving larger volumes (>100 mL) or a significant risk of splashing (e.g., pressure reactions, rapid transfers), a full-face shield must be worn in addition to chemical splash goggles.[7][8]
Hand Protection: Selecting the Correct Barrier
Ketones are a class of solvents notorious for their ability to permeate common laboratory gloves. The choice of glove material is therefore critical and must be based on chemical compatibility, not just availability.
-
Splash Protection: For incidental contact, such as handling small quantities or brief transfers within a fume hood, a thicker nitrile glove (e.g., >8 mil) may be acceptable. However, these should be changed immediately upon any known contact.
-
Extended Use & Immersion: For prolonged handling, immersion, or when working with larger quantities, standard nitrile gloves are not recommended.[9] Butyl rubber or Viton® gloves offer superior resistance to ketones and should be considered the primary choice.[10] Always consult a manufacturer-specific chemical resistance guide for data on breakthrough time and permeation rates.[11]
| Glove Material | Recommended Use Case | Justification & Caveats |
| Standard Nitrile | Not Recommended for Direct Handling | Offers poor resistance to many ketones. Use only as a secondary layer if necessary and with extreme caution. |
| Heavy-Duty Nitrile (>8 mil) | Splash Protection Only | Provides a minimal barrier for brief, accidental contact. Must be replaced immediately after exposure. |
| Neoprene | Fair to Good | Offers moderate protection and can be a viable option for some applications, but breakthrough times should be verified.[10] |
| Butyl Rubber | Recommended | Excellent resistance to ketones, aldehydes, and esters. The preferred choice for extended handling.[10] |
| Viton® | Highly Recommended | Offers excellent resistance to a broad range of chemicals, including aromatic hydrocarbons and ketones, but can be less flexible. |
Self-Validation Check: Before each use, visually inspect gloves for any signs of degradation, such as swelling, discoloration, or brittleness. If a glove is compromised, it offers no protection.
Skin and Body Protection
To prevent skin contact, which can cause irritation, appropriate body protection is required.[4]
-
Standard Use: A flame-resistant (FR) laboratory coat is mandatory.
-
Larger Quantities: When handling volumes greater than 1 liter, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
Respiratory Protection: A Hierarchy of Controls
The most effective way to prevent inhalation exposure is to use engineering controls.
-
Primary Control: All manipulations of this compound must be performed within a properly functioning chemical fume hood.[12] This is the primary method for minimizing airborne concentrations.
-
Secondary Control (When Necessary): If engineering controls are insufficient or in the event of a large spill where vapor concentrations may exceed permissible exposure limits, respiratory protection is required. A NIOSH-approved air-purifying respirator fitted with an organic vapor (OV) cartridge is necessary.[12] For comprehensive protection against various vapors, a multi-gas cartridge (e.g., Type ABEK) can be used.[8]
Safe Operational and Disposal Plan
Adherence to a strict operational protocol minimizes the risk of exposure and accidents.
Step-by-Step Handling Protocol
-
Preparation:
-
Verify that a certified chemical fume hood is available and functioning correctly.
-
Ensure an operational safety shower and eyewash station are within a 10-second travel distance.[13]
-
Remove all potential ignition sources from the work area (e.g., hot plates, open flames, static-generating equipment).[2][3]
-
Don the appropriate PPE as outlined in Section 2.
-
-
Chemical Handling:
-
When transferring the chemical, use grounded and bonded containers and receiving equipment, especially for larger quantities, to prevent static discharge.[2][3]
-
Use only non-sparking tools for opening containers or making transfers.[2][3]
-
Perform all weighing and transfer operations within the fume hood.
-
Keep the container tightly closed when not in use to minimize vapor release.[2][3]
-
-
Storage:
Emergency & Disposal Plan
-
Spill Response:
-
Alert personnel in the immediate area and evacuate if necessary.
-
Wearing the appropriate PPE (including respiratory protection if vapors are significant), contain the spill using an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.[9]
-
Clean the spill area thoroughly.
-
-
Waste Disposal:
-
All this compound waste and contaminated materials (gloves, absorbent, etc.) must be treated as hazardous waste.[2][3]
-
Collect waste in a designated, properly labeled hazardous waste container. The label must clearly identify the contents.
-
Do not mix this waste with other waste streams unless compatibility has been confirmed.
-
Dispose of the waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
-
Visual Workflow: PPE Selection Guide
This diagram provides a logical workflow for selecting the minimum required PPE based on the operational scale and potential for exposure.
References
- 1. 3,4-Dimethylcyclopent-2-en-1-one | C7H10O | CID 121710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,4-Dimethylcyclopent-2-en-1-one | 30434-64-1 | TCI AMERICA [tcichemicals.com]
- 3. 3,4-Dimethylcyclopent-2-en-1-one | 30434-64-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. echemi.com [echemi.com]
- 5. 3,4-dimethyl-2-cyclopenten-1-one, 30434-64-1 [thegoodscentscompany.com]
- 6. lookchem.com [lookchem.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. 4,4-ジメチル-2-シクロペンテン-1-オン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. ehs.sfsu.edu [ehs.sfsu.edu]
- 12. benchchem.com [benchchem.com]
- 13. ipgsf.com [ipgsf.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
